Product packaging for 6-Bromo-N-methylpicolinamide(Cat. No.:CAS No. 337535-94-1)

6-Bromo-N-methylpicolinamide

Cat. No.: B1370754
CAS No.: 337535-94-1
M. Wt: 215.05 g/mol
InChI Key: LWRUIQMLRILQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-N-methylpicolinamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O B1370754 6-Bromo-N-methylpicolinamide CAS No. 337535-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-6(8)10-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUIQMLRILQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622013
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-94-1
Record name 6-Bromo-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Picolinamides in Modern Drug Discovery

Substituted picolinamides, a class of pyridine carboxamide derivatives, represent a cornerstone in contemporary medicinal chemistry. Their rigid, planar structure and hydrogen bonding capabilities make them privileged scaffolds for interacting with a diverse array of biological targets. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity.

6-Bromo-N-methylpicolinamide, in particular, serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The N-methylamide moiety is a common feature in many drug candidates, often contributing to improved metabolic stability and cell permeability. This guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of this compound, tailored for researchers and professionals in drug development.

Strategic Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust and scalable two-step process commencing with the commercially available 6-bromopicolinic acid. The overarching strategy involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic acyl substitution with methylamine.

Causality Behind the Chosen Synthetic Route

The selection of this two-step protocol is underpinned by several key principles of synthetic organic chemistry:

  • Activation of the Carboxylic Acid: Carboxylic acids are generally unreactive towards amines under mild conditions due to the formation of a stable ammonium carboxylate salt. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the amine.[1]

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.[2][3]

  • Nucleophilic Acyl Substitution: The reaction of the generated 6-bromopicolinoyl chloride with methylamine proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide product.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 6-bromopicolinic_acid 6-Bromopicolinic Acid reaction_vessel_1 Reaction Vessel (Anhydrous Conditions) 6-bromopicolinic_acid->reaction_vessel_1 thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_vessel_1 6-bromopicolinoyl_chloride 6-Bromopicolinoyl Chloride (Intermediate) reaction_vessel_1->6-bromopicolinoyl_chloride Reflux methylamine Methylamine (CH₃NH₂) reaction_vessel_2 Reaction Vessel (0°C to RT) 6-bromopicolinoyl_chloride->reaction_vessel_2 methylamine->reaction_vessel_2 This compound This compound (Final Product) reaction_vessel_2->this compound Nucleophilic Acyl Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of acid).

  • Addition of Thionyl Chloride: To the stirred suspension, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 6-bromopicolinoyl chloride, a moisture-sensitive solid, is typically used in the next step without further purification.[6]

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 6-bromopicolinoyl chloride (1.0 eq) in anhydrous DCM (10 mL per gram of starting acid). Cool the solution to 0°C using an ice bath.

  • Addition of Methylamine: To the cooled and stirred solution, add a solution of methylamine (2.0 M in THF or a 40% aqueous solution, 2.2 eq) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques provide a self-validating system for quality control.

Physicochemical Properties
PropertyValueReference
CAS Number 337535-94-1[7]
Molecular Formula C₇H₇BrN₂O[7]
Molecular Weight 215.05 g/mol [7]
Appearance Off-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.[8][9]

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Splitting Patterns

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-3 (Pyridine)
~7.7t1HH-4 (Pyridine)
~7.5d1HH-5 (Pyridine)
~6.5br s1HNH
~3.0d3HN-CH₃

¹³C NMR (101 MHz, CDCl₃) - Predicted Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~164C=O (Amide)
~150C-2 (Pyridine)
~141C-6 (Pyridine)
~140C-4 (Pyridine)
~128C-5 (Pyridine)
~122C-3 (Pyridine)
~26N-CH₃

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at 298 K.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is well-suited for this analysis.[10]

Proposed HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol for HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the sample and acquire the chromatogram.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • [M]⁺: m/z 214

  • [M+2]⁺: m/z 216

Experimental Protocol for Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Characterization Workflow Diagram

G Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR HPLC HPLC Analysis Purified_Product->HPLC MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and reproducible methodology for the synthesis and characterization of this compound. The described protocols are grounded in established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. The comprehensive characterization workflow ensures the production of a high-purity compound, suitable for use as a key intermediate in drug discovery and development programs. The versatility of the bromine substituent opens up a vast chemical space for the creation of novel picolinamide derivatives with potentially enhanced biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-N-methylpicolinamide in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the pyridine ring system holds a place of prominence due to its presence in numerous approved pharmaceuticals and its versatile chemical reactivity. This compound emerges as a molecule of significant interest, embodying a synthetically tractable platform for the elaboration of novel molecular entities.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Beyond a mere compilation of data, this document delves into the causality behind experimental choices for property determination and offers field-proven insights into the practical application of this knowledge. The inclusion of the bromine atom at the 6-position offers a valuable handle for a variety of cross-coupling reactions, enabling the diversification of the picolinamide core.[1][2] The N-methylpicolinamide moiety itself is a recognized pharmacophore, contributing to the binding of molecules to their biological targets through hydrogen bonding and other non-covalent interactions.[3] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective utilization in drug discovery programs. Such properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Molecular Structure

This compound is a derivative of picolinamide, which is the amide of picolinic acid (pyridine-2-carboxylic acid). The key structural features are a pyridine ring substituted with a bromine atom at the 6-position and an N-methylcarboxamide group at the 2-position.

IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide[4]

Synonyms: 6-Bromo-N-methyl-2-pyridinecarboxamide[4]

CAS Number: 337535-94-1[4][5]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the currently available data is predicted and awaits experimental verification.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[4][5]
Molecular Weight 215.05 g/mol [4][5]
Appearance Liquid[6]
Purity 95%[6]
Boiling Point 355.0 ± 27.0 °C (Predicted)[4]
Density 1.545 ± 0.06 g/cm³ (Predicted)[4]
pKa 13.76 ± 0.46 (Predicted)[4]
Storage Temperature 2-8°C[4]

Experimental Protocols for Physicochemical Characterization

To ensure the reliability of data for drug discovery and development, experimental determination of physicochemical properties is crucial. The following section details standard, field-proven methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is a highly precise method for its determination.[7][8]

Causality of Experimental Choice: DSC measures the heat flow into a sample compared to a reference as a function of temperature.[9][10] This allows for the precise determination of the melting temperature (Tm), which is the temperature at which the maximum heat absorption occurs during the solid-to-liquid phase transition.[11] The shape and sharpness of the melting peak can also provide information about the purity of the sample.[11]

Experimental Workflow:

DSC_Workflow start Start sample_prep Sample Preparation: Accurately weigh 1-5 mg of This compound into an aluminum DSC pan. start->sample_prep sealing Hermetically seal the pan. sample_prep->sealing instrument_setup Instrument Setup: Place the sample and a sealed empty reference pan into the DSC cell. sealing->instrument_setup temp_program Temperature Program: Equilibrate at a low temperature (e.g., 25°C), then ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point. instrument_setup->temp_program data_acquisition Data Acquisition: Record the differential heat flow as a function of temperature. temp_program->data_acquisition analysis Data Analysis: Determine the onset temperature and the peak maximum of the endothermic melting event. data_acquisition->analysis end End analysis->end

Caption: Workflow for melting point determination using DSC.

Lipophilicity Determination (logP) by the Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold-standard for experimental logP determination.[12][13]

Causality of Experimental Choice: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, which mimic the lipid and aqueous environments in the body.[14] The ratio of the compound's concentration in the two phases at equilibrium provides the partition coefficient.

Experimental Workflow:

Shake_Flask_Workflow start Start phase_prep Phase Preparation: Saturate n-octanol with water and water with n-octanol. start->phase_prep sample_addition Sample Addition: Add a known amount of This compound to a vial containing the two phases. phase_prep->sample_addition equilibration Equilibration: Shake the vial for a set period (e.g., 24 hours) to ensure equilibrium is reached. sample_addition->equilibration phase_separation Phase Separation: Centrifuge the vial to separate the n-octanol and aqueous layers. equilibration->phase_separation concentration_measurement Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV). phase_separation->concentration_measurement logp_calculation logP Calculation: Calculate logP = log([Compound]octanol / [Compound]water). concentration_measurement->logp_calculation end End logp_calculation->end

Caption: Workflow for logP determination via the shake-flask method.

Ionization Constant (pKa) Determination by Potentiometric Titration

The ionization constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a drug's solubility and permeability at different physiological pH values.[15] Potentiometric titration is a highly accurate and widely used method for pKa determination.[16][17]

Causality of Experimental Choice: This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.[18] The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[15]

Experimental Workflow:

pKa_Titration_Workflow start Start sample_prep Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system). start->sample_prep instrument_setup Instrument Setup: Calibrate a pH meter with standard buffers and place the electrode in the sample solution. sample_prep->instrument_setup titration Titration: Incrementally add a standardized solution of a strong acid or base while stirring and recording the pH after each addition. instrument_setup->titration data_plotting Data Plotting: Plot the pH versus the volume of titrant added. titration->data_plotting pka_determination pKa Determination: Analyze the titration curve to find the inflection point(s). The pH at the half-equivalence point(s) corresponds to the pKa value(s). data_plotting->pka_determination end End pka_determination->end

Caption: Workflow for pKa determination by potentiometric titration.

Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and stability of a compound is a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.[19]

Causality of Experimental Choice: HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. By comparing the chromatogram of a sample to that of a reference standard, the identity and purity can be confirmed.[20] Stability can be assessed by analyzing the sample over time under various stress conditions (e.g., heat, humidity, light) and monitoring for the appearance of degradation products.

General HPLC Method for Purity Analysis:

  • Column: A C18 reversed-phase column is a common starting point for small molecules.[19]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase, and filter before injection.

Significance in Drug Discovery and Potential Applications

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.

  • Versatile Synthetic Intermediate: The bromine atom serves as a key functional group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The picolinamide moiety is a common structural motif in bioactive molecules and can act as a bioisostere for other functional groups, influencing binding affinity and selectivity.[3]

  • Potential Therapeutic Areas: Picolinamide derivatives have been investigated for a range of therapeutic activities, including as enzyme inhibitors and receptor modulators.[3] The introduction of bromine can enhance potency and modulate pharmacokinetic properties.[21]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be established, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can generate the high-quality data necessary to unlock the full potential of this versatile synthetic building block. A thorough understanding and experimental validation of its physicochemical properties will be instrumental in guiding the design and development of novel therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-N-methylpicolinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. As a substituted picolinamide, it belongs to a class of compounds known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties:

  • IUPAC Name: 6-bromo-N-methylpyridine-2-carboxamide

  • Molecular Formula: C₇H₇BrN₂O[1]

  • Molecular Weight: 215.05 g/mol [1]

  • CAS Number: 337535-94-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound, along with a detailed experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the amide group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.5Broad Singlet1HN-H (Amide)
~8.0-8.2Doublet1HH-3 (Pyridine)
~7.8-8.0Triplet1HH-4 (Pyridine)
~7.6-7.8Doublet1HH-5 (Pyridine)
~2.9-3.1Doublet3HN-CH₃ (Methyl)

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~164-166C=O (Amide)
~150-152C-2 (Pyridine)
~148-150C-6 (Pyridine)
~140-142C-4 (Pyridine)
~128-130C-5 (Pyridine)
~122-124C-3 (Pyridine)
~26-28N-CH₃ (Methyl)

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

2. Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • For ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 scans.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate ¹H only final_spectrum final_spectrum reference->final_spectrum Final Spectrum integrate->final_spectrum

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400MediumN-H Stretch (Amide)
~3000-3100WeakAromatic C-H Stretch
~2900-3000WeakAliphatic C-H Stretch (Methyl)
~1660-1680StrongC=O Stretch (Amide I)
~1580-1600MediumC=C Stretch (Pyridine Ring)
~1530-1550MediumN-H Bend (Amide II)
~1400-1450MediumC-N Stretch
~1000-1100MediumC-Br Stretch
~700-800StrongAromatic C-H Out-of-Plane Bend
Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

2. Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample holder or the pure KBr pellet.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing kbr KBr Pellet instrument FTIR Spectrometer kbr->instrument atr ATR atr->instrument background Record Background instrument->background sample_spec Record Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract final_spectrum final_spectrum subtract->final_spectrum Final IR Spectrum

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio).

m/zInterpretation
214 & 216[M]⁺ and [M+2]⁺ molecular ions
183 & 185Loss of -NHCH₃
155 & 157Loss of -CONHCH₃
129Bromopyridine fragment
78Pyridine fragment
58Methylamide fragment
Experimental Protocol for MS Data Acquisition

1. Sample Introduction:

  • The sample can be introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

2. Ionization:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often used with LC-MS.

3. Mass Analysis:

  • The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

  • A detector records the abundance of each ion, generating the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection infusion Direct Infusion ei Electron Ionization (EI) infusion->ei gcms GC-MS gcms->ei lcms LC-MS esi Electrospray Ionization (ESI) lcms->esi analyzer Mass Analyzer (Quadrupole, ToF) ei->analyzer esi->analyzer detector Detector analyzer->detector final_spectrum final_spectrum detector->final_spectrum Mass Spectrum

Workflow for Mass Spectrometric Analysis.

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS analyses allows for the unambiguous confirmation of its chemical structure, which is a critical step in its further development for any potential therapeutic or industrial application. Researchers and scientists are encouraged to use this guide as a reference for their own experimental work.

References

An In-Depth Technical Guide to the Synthesis and Reactions of 6-Bromo-N-methylpicolinamide (CAS Number 337535-94-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 6-Bromo-N-methylpicolinamide, a versatile building block in medicinal chemistry and materials science. The document elucidates the primary synthetic routes to this compound, starting from commercially available precursors, and delves into the mechanistic underpinnings of these transformations. A significant focus is placed on the utility of this compound as a substrate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols and discussions on reaction optimization are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.

Introduction and Nomenclature

This compound, identified by the CAS number 337535-94-1, is a substituted pyridine derivative. Its structure features a pyridine ring brominated at the 6-position and bearing an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Table 1: Compound Identification

CAS Number 337535-94-1
IUPAC Name 6-bromo-N-methyl-2-pyridinecarboxamide[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [2]
Synonyms This compound

Synthesis of this compound

The most direct and common synthetic approach to this compound involves the amidation of a 6-bromopicolinic acid derivative. The overall strategy hinges on the formation of an amide bond between the carboxylic acid functionality and methylamine.

Synthesis of the Key Precursor: 6-Bromopicolinic Acid

The synthesis of the crucial intermediate, 6-bromopicolinic acid, can be achieved from 6-amino-2-methylpyridine through a multi-step process involving diazotization, bromination, and subsequent oxidation of the methyl group. A detailed procedure is outlined in Chinese patent CN103086964A.[1]

Amidation of 6-Bromopicolinic Acid with Methylamine

The final step in the synthesis is the formation of the amide bond. This can be accomplished through several methods, with the choice often depending on the desired scale, yield, and purity requirements.

A reliable method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methylamine.

Synthesis_of_this compound cluster_0 Synthesis of this compound 6-Bromopicolinic_acid 6-Bromopicolinic Acid Acyl_chloride 6-Bromopicolinoyl Chloride 6-Bromopicolinic_acid->Acyl_chloride SOCl₂ or (COCl)₂ Final_Product This compound (CAS: 337535-94-1) Acyl_chloride->Final_Product CH₃NH₂

Synthesis of this compound via the acyl chloride intermediate.

Experimental Protocol: Synthesis of this compound

  • Step 1: Formation of 6-Bromopicolinoyl Chloride. To a solution of 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is often used in the next step without further purification.

  • Step 2: Amidation with Methylamine. The crude 6-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of methylamine (2.0 eq, typically as a solution in THF or water) is added dropwise. The reaction is stirred at room temperature for 1-3 hours. Upon completion, the reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Direct coupling of 6-bromopicolinic acid with methylamine can be achieved using various peptide coupling reagents. This method avoids the isolation of the acyl chloride intermediate.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentBaseSolvent
HATU(Not required)DIPEA, Et₃NDMF, CH₂Cl₂
HBTUHOBtDIPEA, Et₃NDMF, CH₂Cl₂
EDCHOBtDIPEA, Et₃NDMF, CH₂Cl₂

Experimental Protocol: Direct Amidation using HATU

  • To a solution of 6-bromopicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield this compound.

Chemical Reactions of this compound

The primary site of reactivity for this compound is the carbon-bromine bond on the pyridine ring. The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters.[3][4]

Suzuki-Miyaura_Coupling cluster_1 Suzuki-Miyaura Coupling Starting_Material This compound Product 6-Aryl/Vinyl-N-methylpicolinamide Starting_Material->Product Pd Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Buchwald-Hartwig_Amination cluster_2 Buchwald-Hartwig Amination Starting_Material This compound Product 6-(R¹R²N)-N-methylpicolinamide Starting_Material->Product Pd Catalyst, Ligand, Base Amine R¹R²NH Amine->Product Sonogashira_Coupling cluster_3 Sonogashira Coupling Starting_Material This compound Product 6-(R-C≡C)-N-methylpicolinamide Starting_Material->Product Pd Catalyst, Cu(I) co-catalyst, Base Alkyne R-C≡CH Alkyne->Product

References

An In-depth Technical Guide to the Starting Materials for 6-Bromo-N-methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-N-methylpicolinamide is a key heterocyclic building block in modern chemistry, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring substituted with bromine, and an N-methylated amide, provides multiple points for further chemical modification. This guide offers a comprehensive analysis of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the underlying chemical logic. We will explore the most prevalent methodologies, provide detailed experimental frameworks, and compare the strategic advantages of each approach to equip researchers and development professionals with actionable, field-proven insights.

Part 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The most direct and widely adopted strategy involves the formation of the amide bond as the final key step. An alternative pathway begins with a symmetrically substituted pyridine ring, requiring selective functionalization.

  • Amide Bond Disconnection (Pathway A): This is the most logical and common approach, disconnecting the molecule at the robust amide C-N bond. This strategy relies on the coupling of a carboxylic acid precursor, 6-Bromopicolinic acid , with methylamine . This method is favored for its high reliability and the commercial availability of the starting materials.[1][2]

  • C-Br/C-C Disconnection (Pathway B): This alternative strategy starts from a more basic precursor, 2,6-dibromopyridine . This pathway involves the selective transformation of one of the bromo groups into the N-methylpicolinamide moiety, either through an intermediate carboxylic acid or via a direct carbonylation reaction. This route can be advantageous if 2,6-dibromopyridine is a more accessible or cost-effective starting material.

G cluster_main Retrosynthetic Pathways cluster_A Pathway A Precursors cluster_B Pathway B Precursor Target This compound Pathway_A Pathway A: Amide Bond Disconnection Target->Pathway_A Pathway_B Pathway B: Selective Functionalization Target->Pathway_B Acid 6-Bromopicolinic Acid Pathway_A->Acid Amine Methylamine Pathway_A->Amine Dibromo 2,6-Dibromopyridine Pathway_B->Dibromo

Caption: Retrosynthetic analysis of this compound.

Part 2: Primary Synthetic Pathway: Amide Coupling

This pathway represents the most established and straightforward method for synthesizing this compound. It hinges on the successful formation of an amide bond between 6-bromopicolinic acid and methylamine.

Key Starting Material: 6-Bromopicolinic Acid

6-Bromopicolinic acid (also known as 6-bromopyridine-2-carboxylic acid) is a versatile crystalline intermediate.[3] Its dual functionality, comprising the reactive bromine atom and the carboxylic acid group, makes it an invaluable precursor for complex molecule synthesis.[3]

PropertyValue
CAS Number 21190-87-4[4]
Molecular Formula C₆H₄BrNO₂[4]
Molecular Weight 202.01 g/mol [4]
Appearance Off-white crystalline powder[3]
Melting Point 192-194 °C
Purity (Typical) ≥98%[4]
Table 1: Physicochemical Properties of 6-Bromopicolinic Acid.

Synthesis of 6-Bromopicolinic Acid: While commercially available, understanding its synthesis is crucial for process development. A common industrial method involves the oxidation of 6-bromo-2-methylpyridine.[5] This precursor can be obtained from 6-amino-2-methylpyridine through diazotization and subsequent bromination.[5]

Exemplary Protocol: Oxidation of 6-bromo-2-methylpyridine

  • To a reaction vessel, add 6-bromo-2-methylpyridine (1.0 eq) and water.

  • Heat the mixture to 60-65 °C with stirring.

  • Add potassium permanganate (KMnO₄) (approx. 2.5-3.0 eq) portion-wise, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction at this temperature for 6-7 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove manganese dioxide (MnO₂).

  • Adjust the pH of the filtrate to 1.5-2.0 using 10% hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and dry to yield 6-bromopicolinic acid.[5]

Co-reactant: Methylamine

Methylamine (CH₃NH₂) is a gas at standard temperature and pressure. For laboratory and industrial synthesis, it is almost exclusively used as a solution, typically:

  • 40% in water

  • 2.0 M in Tetrahydrofuran (THF)

  • 33% in ethanol

The choice of solvent depends on the subsequent reaction conditions, with the THF solution being common for reactions requiring anhydrous conditions.

The Amidation Protocol: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable.[6] Therefore, the carboxylic acid must first be activated. Two primary methods are employed for this transformation.

G cluster_workflow Amidation Workflow Start 6-Bromopicolinic Acid Activation Activation Step Start->Activation Method1 Method 1: Acyl Chloride Formation (e.g., SOCl₂) Activation->Method1 Robust, generates HCl Method2 Method 2: Direct Coupling (e.g., HATU, EDC) Activation->Method2 Milder, one-pot Reaction Reaction with Methylamine Solution Method1->Reaction Method2->Reaction End This compound Reaction->End

Caption: Workflow for the amide coupling pathway.

Method 1: Acyl Chloride Formation This robust, traditional method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

  • Suspend 6-bromopicolinic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF.

  • Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours until the evolution of gas (HCl, SO₂) ceases and the solution becomes clear.

  • Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent like THF.

  • In a separate flask, cool a solution of methylamine (2.0 M in THF, 1.5-2.0 eq) to 0 °C.

  • Add the acyl chloride solution dropwise to the methylamine solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform an aqueous workup to remove methylamine hydrochloride and isolate the final product, this compound.

Method 2: Direct Coupling with Reagents Modern coupling reagents allow for the direct, one-pot synthesis of amides under milder conditions, which is often preferable for complex molecules.[2][7]

  • Dissolve 6-bromopicolinic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).

  • Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).

  • Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester intermediate.

  • Add the methylamine solution (2.0 M in THF, 1.2 eq) and continue to stir at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purification (e.g., column chromatography) to isolate the product.

Part 3: Alternative Pathway from 2,6-Dibromopyridine

This pathway offers a different strategic approach, starting from the symmetrically substituted 2,6-dibromopyridine. This can be economically advantageous depending on raw material costs.

Key Starting Material: 2,6-Dibromopyridine

This compound is a common starting material in pyridine chemistry. It can be synthesized from 2,6-dichloropyridine via a halogen exchange reaction.[8] The key to its use in this context is the ability to selectively functionalize only one of the two bromine atoms.

Conversion to 6-Bromopicolinic Acid

The most practical use of 2,6-dibromopyridine is as a precursor to 6-bromopicolinic acid, which then enters Pathway A. This is achieved via a halogen-metal exchange followed by carboxylation.[5]

G cluster_workflow_B 2,6-Dibromopyridine Conversion Workflow Start 2,6-Dibromopyridine Step1 1. Halogen-Metal Exchange (n-BuLi, -78 °C) Start->Step1 Intermediate 6-Bromo-2-lithiopyridine (in situ) Step1->Intermediate Step2 2. Carboxylation (CO₂, dry ice) Intermediate->Step2 Step3 3. Acidic Workup (H₃O⁺) Step2->Step3 End 6-Bromopicolinic Acid Step3->End

Caption: Workflow for converting 2,6-Dibromopyridine to a key intermediate.

Protocol: Halogen-Metal Exchange and Carboxylation

  • Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.0 eq) dropwise, maintaining the temperature below -70 °C. The selective mono-lithiation occurs due to the statistical and electronic effects.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to slowly warm to room temperature.

  • Add water and acidify with aqueous HCl to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 6-bromopicolinic acid.

Part 4: Comparative Analysis and Process Considerations

The choice of synthetic route depends on several factors including cost, scale, available equipment, and safety protocols.

ParameterPathway A (Amide Coupling)Pathway B (from 2,6-Dibromopyridine)
Starting Materials 6-Bromopicolinic acid, Methylamine2,6-Dibromopyridine, n-BuLi, CO₂
Number of Steps 1 (from the acid)2 (to get to the final product via the acid)
Scalability Highly scalable. Amide coupling is a standard industrial process.Scalable, but requires cryogenic conditions (-78 °C) and handling of pyrophoric n-BuLi.
Safety & Handling Requires handling of corrosive acylating agents (SOCl₂) or expensive coupling reagents.Requires handling of pyrophoric and moisture-sensitive n-BuLi. Requires inert atmosphere and cryogenic temperatures.
Process Control Straightforward reaction monitoring.Requires strict temperature and atmosphere control for the lithiation step.
Overall Assessment The most direct, robust, and commonly used method, especially if the starting acid is readily available.A viable alternative if 2,6-dibromopyridine is significantly cheaper or more accessible than the corresponding acid.
Table 2: Comparison of Synthetic Pathways.

Conclusion

For the synthesis of this compound, the most scientifically sound and industrially proven pathway is the direct amide coupling of 6-bromopicolinic acid and methylamine . This route is characterized by its high efficiency, reliability, and operational simplicity. The activation of the carboxylic acid can be robustly achieved using thionyl chloride or, for more sensitive applications, via modern coupling reagents. The alternative pathway, starting from 2,6-dibromopyridine , primarily serves as an effective method for preparing the key 6-bromopicolinic acid intermediate. The selection between these starting points will ultimately be dictated by project-specific economic, safety, and logistical considerations. This guide provides the foundational knowledge for making that strategic decision.

References

An In-depth Technical Guide to the Exploratory Reactions of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

6-Bromo-N-methylpicolinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom, a methylamide group, and a nitrogen atom, presents a unique combination of electronic and steric properties. The bromine atom at the 6-position serves as a key functional handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The strategic importance of the picolinamide scaffold is underscored by its presence in numerous biologically active compounds. A notable example is the clinical candidate GSK2982772, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which is under investigation for the treatment of inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1] The synthesis of GSK2982772 and its analogues often leverages the reactivity of the this compound core, highlighting the practical significance of understanding its chemical behavior.

This guide will delve into the key exploratory reactions of this compound, providing a comprehensive overview of the underlying principles, detailed experimental procedures, and mechanistic insights to facilitate its application in the design and synthesis of novel molecules.

Core Reactivity: A Tale of Two Pathways

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This enables two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom on the picolinamide scaffold readily participates in these transformations.

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nature of the pyridine ring nitrogen and the picolinamide group activates the 6-position towards attack by nucleophiles, enabling the displacement of the bromide ion.

The following sections will provide a detailed examination of these reaction pathways, complete with step-by-step protocols and mechanistic considerations.

Palladium-Catalyzed Cross-Coupling Reactions: A Universe of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, these reactions provide a powerful toolkit for introducing a diverse array of substituents at the 6-position, thereby enabling extensive structure-activity relationship (SAR) studies and the generation of novel chemical entities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[2] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, a common strategy in the development of pharmaceuticals.

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination step.[3] The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[4] A mixture of an organic solvent and water is commonly employed to dissolve both the organic and inorganic reagents.

This generalized protocol is based on established procedures for Suzuki-Miyaura couplings of bromopyridine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-N-methylpicolinamide.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1001285[5]
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane901692[5]
Pyridin-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878[5]

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction is particularly valuable for accessing a wide range of N-substituted picolinamides, which are prevalent in many bioactive molecules.

The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium precatalyst, ligand, and base.[6] For challenging substrates or less reactive amines, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary.[7] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7]

The following protocol is adapted from a procedure for a closely related substrate, 5-bromo-N,6-dimethylpicolinamide.[8]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Pd(OAc)₂ (0.1 equivalents)

  • BINAP (0.1 equivalents)

  • Cs₂CO₃ (2.5 equivalents)

  • Toluene

  • Nitrogen gas

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent), the amine (1.1 equivalents), BINAP (0.1 equivalents), Pd(OAc)₂ (0.1 equivalents), and Cs₂CO₃ (2.5 equivalents).

  • Add anhydrous toluene.

  • Heat the resulting mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 6-amino-N-methylpicolinamide derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[1]
tert-Butyl piperazine-1-carboxylatePd(OAc)₂ / BINAPCs₂CO₃Toluene8016High[8]
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-16>90[6]

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide This compound ArylHalide->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important motifs in various functional materials and biologically active compounds.

The standard Sonogashira reaction employs a palladium catalyst, typically PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as CuI.[10] The amine base, often triethylamine or diisopropylethylamine, serves both to deprotonate the terminal alkyne and as a solvent. The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper catalysis.[11]

This protocol is a general procedure for the Sonogashira coupling of bromopyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA)

  • Anhydrous THF or DMF

  • Nitrogen gas

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Add anhydrous THF or DMF, followed by triethylamine.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 6-alkynyl-N-methylpicolinamide.

Data Presentation: Representative Sonogashira Coupling Conditions

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT695[12]
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIDIPEADMF60888[10]
Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NDMF501275[13]

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne HC≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu_Acetylide->Transmetalation CuBr This compound This compound This compound->OxAdd

Sonogashira Catalytic Cycle
Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[14] This reaction provides a direct method for introducing vinyl groups at the 6-position of the picolinamide core.

The Heck reaction typically utilizes a palladium(II) precatalyst such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[15] Phosphine ligands are often employed to stabilize the catalyst and modulate its reactivity. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.[16]

The following is a general procedure for the Heck reaction of aryl bromides.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • P(o-tolyl)₃ (0.04 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous DMF or NMP

  • Nitrogen gas

Procedure:

  • To a dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and P(o-tolyl)₃ (0.04 equivalents).

  • Add the anhydrous solvent (DMF or NMP), followed by the alkene (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Heck Reaction Conditions

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃K₂CO₃NMP1202475[2]
n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF1001882[16]
EthylenePdCl₂(PPh₃)₂NaOAcDMF1001265[17]

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Aryl->AlkeneCoord PdII_Alkene Ar-Pd(II)L(Br)(Alkene) AlkeneCoord->PdII_Alkene MigratoryInsertion Migratory Insertion PdII_Alkene->MigratoryInsertion PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L(Br) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdII_Hydride H-Pd(II)L(Br)(Alkene) BetaHydrideElim->PdII_Hydride Product Ar-CH=CHR BetaHydrideElim->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Base Base RedElim->Base HBr ArylHalide This compound ArylHalide->OxAdd Alkene H₂C=CHR Alkene->AlkeneCoord

Heck Catalytic Cycle

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

While palladium-catalyzed reactions are powerful, nucleophilic aromatic substitution (SNAr) offers a complementary, often metal-free, approach to functionalize the 6-position of the picolinamide ring. The electron-deficient nature of the pyridine ring, further activated by the picolinamide group, facilitates the attack of nucleophiles and displacement of the bromide.

The feasibility and rate of an SNAr reaction are influenced by the nucleophilicity of the attacking species, the nature of the leaving group, and the electronic properties of the aromatic ring. For this compound, strong nucleophiles such as alkoxides, thiolates, and amines can readily displace the bromide, particularly at elevated temperatures. The use of a polar aprotic solvent like DMF or DMSO can help to solvate the nucleophile and accelerate the reaction.

This is a general procedure for the SNAr of 6-bromopyridine derivatives with amines.

Materials:

  • This compound

  • Amine (2.0 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous DMF or DMSO

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the amine (2.0 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the anhydrous solvent (DMF or DMSO).

  • Heat the reaction mixture to 100-150 °C and stir for 12-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative SNAr Reactions

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Morpholine | K₂CO₃ | DMSO | 120 | 24 | 85 |[18] | | Sodium methoxide | - | MeOH | Reflux | 12 | 90 |[19] | | Piperidine | Et₃N | NMP | 150 | 48 | 70 |[20] |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

SNAr_Mechanism Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Product 6-Nu-N-methylpicolinamide Elimination->Product LeavingGroup Br⁻ Elimination->LeavingGroup

SNAr Addition-Elimination Mechanism

Conclusion: A Versatile Tool for Chemical Innovation

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides chemists with a powerful platform for the construction of diverse and complex molecular architectures. The ability to readily introduce aryl, heteroaryl, amino, alkynyl, and alkenyl substituents at the 6-position opens up vast opportunities for fine-tuning the physicochemical and biological properties of molecules in drug discovery and materials science. This guide has provided a comprehensive overview of the key exploratory reactions of this compound, complete with detailed protocols and mechanistic insights. By understanding and applying these synthetic strategies, researchers can unlock the full potential of this privileged scaffold to drive innovation in their respective fields.

References

A Technical Guide to the Structural Elucidation of Novel Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and strategic considerations for the structural elucidation of novel picolinamide derivatives. Picolinamides, a class of compounds characterized by a pyridine ring with an amide substituent at the 2-position, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and antifungal agents.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the safety and efficacy of potential drug candidates.

This guide moves beyond a mere recitation of techniques, instead focusing on the synergy between different analytical methods and the rationale behind their application. We will explore an integrated approach that combines spectroscopic, crystallographic, and computational techniques to unambiguously determine the constitution, configuration, and conformation of these important molecules.

Section 1: The Foundational Trinity of Structural Elucidation

The structural elucidation of any novel chemical entity, including picolinamide derivatives, rests on a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The judicious application and integration of data from these three pillars provide a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Causality of Experimental Choices in NMR:

The choice of NMR experiments is dictated by the specific questions we need to answer about the picolinamide derivative's structure. A standard suite of experiments is typically employed to build a complete picture of the molecule.

  • ¹H NMR: This is the starting point for any structural elucidation. It provides information on the number of different types of protons, their chemical environment (shielding/deshielding), and their spin-spin coupling with neighboring protons, which reveals connectivity. For picolinamide derivatives, the characteristic signals of the pyridine ring protons and the amide proton are of particular interest.

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. It is often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, allowing for the tracing of proton networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons and heteroatoms, which is essential for piecing together the molecular framework of novel derivatives.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for determining the molecule's conformation and stereochemistry. For picolinamide derivatives, NOESY can help determine the preferred orientation of the amide substituent relative to the pyridine ring.[4]

Experimental Protocol: A Standard NMR Workflow for a Novel Picolinamide Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified picolinamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid exchange of labile protons (like the amide N-H).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • DEPT-135 and DEPT-90 Acquisition: These experiments are run to differentiate carbon types.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra. The parameters for these experiments (e.g., mixing times for NOESY/ROESY, evolution delays for HMBC) should be optimized based on the specific molecule.

  • Data Processing and Interpretation: Process the acquired data (Fourier transformation, phasing, and baseline correction). The spectra are then interpreted in a stepwise manner, starting with the ¹H spectrum to identify key spin systems, followed by the use of 2D data to connect these systems and build the final structure.

Data Presentation: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Picolinamide Scaffold

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Pyridine H-37.8 - 8.2120 - 125
Pyridine H-47.4 - 7.8135 - 140
Pyridine H-57.2 - 7.6125 - 130
Pyridine H-68.5 - 8.8148 - 152Deshielded due to proximity to nitrogen
Amide N-H7.5 - 9.0-Broad signal, may exchange with solvent
Carbonyl C=O-165 - 175
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Causality of Experimental Choices in MS:

  • Ionization Technique: The choice of ionization method is crucial for obtaining a clear molecular ion peak.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like many picolinamide derivatives. It typically produces protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).[5]

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.

    • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the fragmentation pattern can be highly informative for structural elucidation.

  • Mass Analyzer:

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical step in confirming the molecular formula of a novel compound.

  • Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific ion (typically the molecular ion) and its fragmentation to generate a daughter ion spectrum. The fragmentation pattern provides valuable information about the connectivity of the molecule and can be used to distinguish between isomers. Picolinyl esters, for instance, are known to produce characteristic fragmentation patterns in MS that can be used to locate functional groups within a molecule.[6][7][8]

Experimental Protocol: A Typical LC-MS/MS Workflow

  • Sample Preparation: Prepare a dilute solution of the picolinamide derivative (typically in the low µg/mL to ng/mL range) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol or acetonitrile).

  • LC Separation: Inject the sample onto an LC system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used. The LC step separates the compound of interest from any impurities.

  • MS Analysis (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • HRMS Analysis: If an HRMS instrument is available, determine the accurate mass of the molecular ion to confirm the elemental composition.

  • MS/MS Analysis: Perform a product ion scan on the precursor ion (e.g., ([M+H]⁺)) to obtain the fragmentation pattern.

  • Data Interpretation: Analyze the mass spectra to confirm the molecular weight and propose a fragmentation pathway that is consistent with the proposed structure.

Visualization: Integrated Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Primary Structural Analysis cluster_confirmation Definitive Structure & Conformation cluster_final Final Elucidated Structure synthesis Novel Picolinamide Derivative nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms connectivity connectivity nmr->connectivity Connectivity (2D Structure) final_structure Unambiguous Structure nmr->final_structure formula formula ms->formula Molecular Formula & Fragmentation comp Computational Modeling ms->comp xray X-ray Crystallography connectivity->xray connectivity->comp formula->xray absolute_structure absolute_structure xray->absolute_structure 3D Structure (Solid State) xray->final_structure conformation conformation comp->conformation Conformational Analysis & Energy Minima conformation->final_structure

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of novel picolinamide derivatives.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about the connectivity and molecular formula, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[9] It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For picolinamide derivatives, X-ray crystallography can definitively establish the conformation of the amide group and the overall molecular packing in the crystal lattice.[10][11][12]

Causality of Experimental Choices in X-ray Crystallography:

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of crystallization conditions is therefore the most critical experimental variable.

  • Solvent System: The selection of solvents for crystallization is crucial. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (antisolvent) to induce crystallization. Slow evaporation of a saturated solution is another widely used technique.[12]

  • Temperature: Crystallization can be performed at various temperatures (room temperature, 4°C, or sub-zero temperatures) to influence the rate of crystal growth and crystal quality.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

  • Crystal Growth: Systematically screen for suitable crystallization conditions by employing various solvents, solvent combinations, and temperatures. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Mounting: Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.[12]

Section 2: The Role of Computational Chemistry

Computational methods are increasingly being used to complement experimental data in structural elucidation.[13][14] They can be particularly useful for:

  • Conformational Analysis: Predicting the lowest energy conformations of a molecule. This can be compared with the conformation observed in the solid state by X-ray crystallography and in solution by NOESY experiments. For picolinamide and its derivatives, computational studies have been used to investigate the rotational barriers of the amide bond.[4][15]

  • NMR Chemical Shift Prediction: Quantum mechanical calculations can predict NMR chemical shifts. Comparing the predicted spectrum with the experimental spectrum can help to confirm a proposed structure or to distinguish between isomers.

  • Crystal Structure Prediction (CSP): Advanced computational algorithms can now predict the most likely crystal packing arrangements for a given molecule.[16] This can be a valuable tool in polymorph screening, which is a critical aspect of drug development.

Section 3: Case Study: Integrating Data for a Hypothetical Novel Picolinamide Derivative

Let's consider a hypothetical novel picolinamide derivative, "Pico-X".

  • Initial Data: Synthesis of Pico-X yields a pure compound.

  • MS Analysis: HRMS (ESI-TOF) provides an accurate mass corresponding to a molecular formula of C₁₅H₁₄N₂O₂. MS/MS analysis shows a characteristic loss of the side chain, confirming its attachment to the picolinamide core.

  • NMR Analysis:

    • ¹H and ¹³C NMR spectra are consistent with the proposed molecular formula.

    • COSY and HSQC spectra allow for the assignment of all protonated carbons and their attached protons.

    • HMBC correlations establish the connectivity between the picolinamide core and the novel substituent. Specifically, a key HMBC correlation is observed between a benzylic proton on the substituent and the carbonyl carbon of the amide.

    • NOESY data suggests a specific spatial arrangement of the substituent relative to the pyridine ring.

  • X-ray Crystallography: A single crystal of Pico-X is successfully grown. The resulting crystal structure confirms the connectivity established by NMR and reveals the absolute stereochemistry at a chiral center within the substituent. It also shows an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, which rationalizes the restricted rotation observed in variable temperature NMR experiments.

  • Computational Modeling: DFT calculations of the conformational landscape of Pico-X show that the conformation observed in the crystal structure is indeed one of the low-energy conformers. The calculated NMR chemical shifts are in good agreement with the experimental values.

Visualization: Logical Relationship in Data Integration

G cluster_data Experimental Data cluster_analysis Analysis & Confirmation NMR NMR Data (Connectivity, Solution Conformation) Proposed_Structure Proposed Structure NMR->Proposed_Structure MS MS Data (Molecular Formula, Fragmentation) MS->Proposed_Structure XRAY X-ray Data (Solid-State 3D Structure) Final_Structure Final Elucidated Structure XRAY->Final_Structure Proposed_Structure->XRAY Confirmation Computational_Modeling Computational Modeling (Conformational Analysis, NMR Prediction) Proposed_Structure->Computational_Modeling Validation Computational_Modeling->Final_Structure Support

Caption: A diagram showing the logical flow of data integration for structural elucidation.

References

A-Z Guide to Substituted Picolinamide Synthesis for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The picolinamide scaffold is a privileged structural motif in modern drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to act as a key pharmacophore have driven significant interest in the development of robust and versatile synthetic methodologies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the synthesis of substituted picolinamides. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings and causal logic behind experimental choices, offering field-proven insights to navigate the challenges and opportunities in synthesizing these valuable compounds. We will explore classical amide bond forming reactions, modern catalytic approaches, and provide detailed, actionable protocols for key transformations.

Introduction: The Significance of the Picolinamide Core

Picolinamide, or pyridine-2-carboxamide, is more than just a simple aromatic amide. The presence of the pyridine nitrogen atom at the ortho position to the amide group profoundly influences the molecule's conformation, electronic distribution, and chelating properties. This unique arrangement is central to the biological activity of numerous drugs, where the picolinamide moiety often serves as a critical binding element to a biological target. The development of efficient and scalable synthetic routes to access diverse substituted picolinamides is therefore a cornerstone of many medicinal chemistry programs.[1]

This guide is structured to provide a logical progression from fundamental principles to advanced applications. We will begin by dissecting the most fundamental transformation—the amide bond formation—and then explore a variety of synthetic pathways, each with its own set of advantages and considerations.

Core Principles: The Art of Amide Bond Formation with Picolinic Acids

The most direct and common approach to picolinamide synthesis is the coupling of a substituted picolinic acid with a corresponding amine. However, the direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, requiring high temperatures that are often incompatible with complex molecular scaffolds.[2] The core challenge, therefore, lies in the "activation" of the picolinic acid's carboxyl group, converting the hydroxyl into a better leaving group.

This is achieved through the use of coupling reagents. The choice of coupling reagent is dictated by factors such as substrate reactivity (particularly for electron-deficient amines), cost, scalability, and the desired purity of the final product.[3]

The Carbodiimide-Mediated Pathway: EDC and DCC

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[2] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

Mechanism of Carbodiimide Coupling:

  • The carboxylic acid adds to one of the C=N double bonds of the carbodiimide.

  • This forms the O-acylisourea intermediate, which is an excellent acylating agent.

  • The amine attacks the carbonyl carbon of the activated intermediate.

  • A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea byproduct.

While effective, DCC has a significant drawback: the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification.[2] For this reason, EDC is often preferred in modern synthesis, as its corresponding urea byproduct is water-soluble and easily removed by an aqueous workup.[4]

To improve efficiency and minimize side reactions, particularly racemization when using chiral amino acids, additives like 1-hydroxybenzotriazole (HOBt) are often included.[4] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and provides cleaner conversions.[3]

Diagram: General Carbodiimide Coupling Workflow

G cluster_0 Activation Step cluster_1 Coupling Step PicolinicAcid Picolinic Acid ActiveEster Active HOBt Ester (Intermediate) PicolinicAcid->ActiveEster EDC EDC EDC HOBt HOBt (Additive) HOBt->ActiveEster Picolinamide Substituted Picolinamide ActiveEster->Picolinamide Nucleophilic Attack Amine Amine Amine->Picolinamide Urea Water-Soluble Urea Byproduct G PicolinicAcid Picolinic Acid AcidChloride Picolinoyl Chloride (Highly Reactive) PicolinicAcid->AcidChloride Activation SOCl2 SOCl₂ or (COCl)₂ Picolinamide Picolinamide AcidChloride->Picolinamide Acylation Amine Amine + Base (e.g., Et₃N)

References

Methodological & Application

Application Note & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of its application to 6-Bromo-N-methylpicolinamide, a versatile heterocyclic building block. Pyridine-containing compounds are prevalent scaffolds in pharmaceuticals, making efficient coupling methodologies for their derivatives critically important.[3][4][5] We will dissect the reaction mechanism, present detailed experimental protocols, offer guidance on catalyst selection and optimization, and provide a systematic approach to troubleshooting. This document is designed to equip researchers with the foundational knowledge and practical insights required to successfully employ this powerful transformation in their synthetic endeavors.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-catalyzed cycle.[6][7] The process is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9] Understanding these steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Palladium(II) intermediate.[8] The electronic properties of the bromopyridine substrate are key; electron-rich ligands on the palladium catalyst can facilitate this step, which is particularly important for heteroaromatic halides.[1][3]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Palladium(II) center, displacing the halide. This process requires activation by a base.[10] Two primary mechanisms are proposed for this activation[11][12]:

    • Boronate Pathway : The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.[12]

    • Hydroxide/Alkoxide Pathway : The base first exchanges with the halide on the Palladium(II) complex, forming a Pd-hydroxide or Pd-alkoxide species. This complex then reacts with the neutral boronic acid.[11][12]

  • Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6][8] Bulky ligands on the palladium catalyst are known to promote this final, product-forming step.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd R¹-X (this compound) PdII_Halide R¹-Pd(II)L₂-X (Palladium(II) Complex) OxAd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation R²-B(OR)₂ + Base PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium(II)) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Guide: A General Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • Substrates : this compound (1.0 eq.), Arylboronic acid (1.2 - 1.5 eq.)

  • Catalyst System : Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%), SPhos (2-4 mol%) or another suitable ligand.

  • Base : Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • Solvent : Anhydrous 1,4-Dioxane or Toluene/Water mixture.

  • Equipment : Oven-dried Schlenk flask or reaction vial, magnetic stirrer, heating mantle or block, inert atmosphere supply (Argon or Nitrogen), syringes, septa.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) acetate (1 mol%), SPhos (2 mol%), and potassium phosphate (2.0 mmol).[3]

  • Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.[3] Degassing the solvent by bubbling argon through it for 15-20 minutes prior to use is critical to prevent catalyst oxidation.[13]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 2-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and add water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][14]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Experimental_Workflow start Start setup 1. Add Reagents to Oven-Dried Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100 °C) solvent->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor workup 6. Cooldown & Aqueous Workup (EtOAc/Water Extraction) monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Optimization: Catalyst and Condition Screening

The success of coupling heteroaromatic halides often requires careful optimization. The choice of catalyst, ligand, base, and solvent can dramatically impact yield and reaction time.[5][15] For challenging substrates like bromopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts (e.g., PEPPSI-IPr) often outperform classical catalysts like Pd(PPh₃)₄.[3]

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos (1 mol%)K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr (0.5 mol%)Cs₂CO₃t-AmylOH100298196
Table 1: A comparative performance overview of common palladium catalyst systems for the Suzuki coupling of a generic bromopyridine with phenylboronic acid. Data is representative and intended for comparison purposes.[3]

Analysis:

  • Pd(PPh₃)₄ : A classic, reliable catalyst, but may require higher catalyst loading and longer reaction times for less reactive substrates.[3]

  • Pd(OAc)₂ / SPhos : The combination of a simple palladium source with a bulky, electron-rich Buchwald ligand like SPhos significantly accelerates both the oxidative addition and reductive elimination steps, leading to higher yields and turnover numbers.[3]

  • PEPPSI-IPr : N-heterocyclic carbene (NHC) ligands form highly stable and active palladium complexes, often allowing for very low catalyst loadings and rapid reaction times, making them excellent for high-throughput synthesis.[1][3]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.[13]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently degassed solvent/reagents (catalyst oxidation).3. Poor quality or decomposed boronic acid.1. Use a fresh bottle of catalyst or test it on a known, reliable reaction.2. Ensure rigorous degassing of all solvents.3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[1][13]
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting the coupling of two boronic acid molecules.[1]Improve degassing procedures. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) instead of a Pd(II) precatalyst if the problem persists.[13]
Protodeboronation The boronic acid is cleaved by trace amounts of water or acid before it can transmetalate. This is common with electron-deficient or some heteroaryl boronic acids.[1][16]Use a stronger, non-aqueous base (e.g., K₃PO₄). Use anhydrous solvents. Consider using more stable potassium trifluoroborate salts instead of boronic acids.[17]
Dehalogenation of Starting Material The aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be promoted by trace water or alcohol impurities.Ensure all reagents and solvents are anhydrous. Use a milder base if possible.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism, employing a robust experimental protocol, and making informed choices about the catalyst system, researchers can efficiently generate a diverse array of valuable biaryl compounds. The insights provided in this guide serve as a comprehensive resource for optimizing this critical transformation and troubleshooting any challenges that may arise, ultimately accelerating discovery in medicinal chemistry and materials science.

References

"Buchwald-Hartwig amination using 6-Bromo-N-methylpicolinamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient C-N Cross-Coupling: A Guide to the Buchwald-Hartwig Amination of 6-Bromo-N-methylpicolinamide

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its application is particularly crucial in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs.[2] This guide provides an in-depth examination and a detailed protocol for the palladium-catalyzed amination of this compound, a heteroaromatic substrate of significant interest in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible experimental protocol, and discuss the critical parameters that govern success, thereby equipping researchers with the knowledge to confidently apply and adapt this methodology.

Reaction Principle & Catalytic Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that joins an amine with an aryl or heteroaryl halide or pseudohalide.[3] The transformation is mediated by a palladium catalyst, which navigates a catalytic cycle to forge the new C-N bond. While several variations exist depending on the specific catalyst system, the generally accepted mechanism proceeds through three primary stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[4][5]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst, typically stabilized by phosphine ligands, inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate. The reactivity of the aryl halide generally follows the order Ar-I > Ar-Br > Ar-Cl, although modern catalysts have shown excellent efficacy for chlorides and bromides.[6]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex, releasing the halide anion.[7] The choice of base is critical and can influence the reaction rate and substrate scope.[6]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Bulky, electron-rich phosphine ligands are essential as they promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination step, while discouraging side reactions like beta-hydride elimination.[2][4]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product amido_complex->product sub This compound sub->pd0 amine Amine (R₂NH) amine->oa_complex base Base base->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Application Profile: Amination of this compound

The substrate, this compound (CAS: 337535-94-1), presents a classic scenario for the Buchwald-Hartwig reaction: the coupling of a heteroaryl bromide.[9] Picolinamide derivatives are common in medicinal chemistry, and late-stage functionalization via C-N bond formation is a highly valuable synthetic strategy.[10]

Key Considerations for this Substrate:

  • Heteroaromatic Nature : The pyridine nitrogen can potentially coordinate to the palladium center, acting as a catalyst poison. The use of sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) is critical to prevent this inhibitory interaction and maintain high catalytic activity.[11]

  • Functional Group Tolerance : The amide group in the substrate is generally stable under Buchwald-Hartwig conditions. However, the choice of base is important; extremely strong bases could potentially deprotonate the amide N-H if a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is sufficient.[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. This can be adapted for other primary and secondary amines.

Table 1: Reagents and Materials

ReagentFormulaMWAmount (mmol)EquivalentsNotes
This compoundC₇H₇BrN₂O215.051.01.0Substrate
MorpholineC₄H₉NO87.121.21.2Amine coupling partner
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.010.01 (1 mol% Pd)Palladium Precatalyst
RuPhosC₃₀H₄₅OPPd574.070.0250.025 (2.5 mol%)Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.41.4Base. Handle under inert gas.
Anhydrous TolueneC₇H₈92.145 mL-Solvent

Step-by-Step Methodology:

Reaction Setup (Inert Atmosphere Required):

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), RuPhos (14 mg, 0.025 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Using a syringe, add anhydrous toluene (5 mL) to the flask.

  • Finally, add morpholine (105 µL, 1.2 mmol) to the stirring mixture via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

Reaction Monitoring and Workup: 7. Allow the reaction to stir at 100 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-24 hours). 8. Once complete, cool the reaction mixture to room temperature. 9. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). 10. Dilute the mixture with ethyl acetate (20 mL). 11. Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

Purification: 13. Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 6-(morpholino)-N-methylpicolinamide.

Key Parameters & Optimization Strategy

The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

  • Catalyst System (Palladium & Ligand): For heteroaryl halides like our substrate, sterically demanding, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[11] Ligands like RuPhos, XPhos, or BrettPhos are excellent choices. They facilitate the crucial reductive elimination step and prevent catalyst deactivation by the pyridine nitrogen.[11][14] If the reaction is sluggish, screening a different ligand from this class is the most impactful first step.

  • Base Selection: Strong, non-nucleophilic alkoxide bases like NaOtBu or LHMDS are highly effective and widely used.[5] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.[6][15]

  • Solvent Choice: Anhydrous, aprotic solvents are required. Toluene, dioxane, and THF are the most common choices.[14] The solvent can influence catalyst solubility and reaction rates.

An effective optimization strategy involves the systematic variation of these parameters.

Optimization_Workflow start Initial Reaction (Protocol Conditions) outcome Analyze Outcome (LC-MS, NMR) start->outcome success Success! (>90% Conversion) outcome->success High Yield low_conv Low Conversion outcome->low_conv Incomplete side_prod Side Products (e.g., Hydrodehalogenation) outcome->side_prod Impure opt_ligand Screen Ligand (e.g., XPhos, BrettPhos) low_conv->opt_ligand opt_base Screen Base (e.g., Cs₂CO₃, K₃PO₄) side_prod->opt_base opt_temp Vary Temperature (80-120 °C) opt_ligand->opt_temp If still slow opt_base->outcome opt_temp->outcome

Figure 2: A logical workflow for optimizing the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated compounds. The protocol provided herein for this compound serves as a robust starting point for researchers. By understanding the underlying mechanism and the critical role of each reaction component—particularly the choice of a modern, sterically demanding phosphine ligand to overcome the challenges of a heteroaryl substrate—scientists can effectively troubleshoot and optimize this reaction for a wide array of amine coupling partners. This powerful transformation unlocks facile access to complex molecular architectures, accelerating progress in drug development and chemical research.

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-N-methylpicolinamide in Medicinal Chemistry

This compound is a highly versatile heterocyclic building block, strategically important in the design and synthesis of novel bioactive molecules.[1] Its structure is distinguished by three key features: a pyridine core, a common motif in pharmaceuticals; an N-methylamide group, which can engage in crucial hydrogen bonding with biological targets; and a bromine atom at the 6-position. This bromine atom serves as a robust and reliable synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions.[2][3]

The picolinamide scaffold itself is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for cancer therapy and modulators of metabolic enzymes.[4][5][6] The ability to readily functionalize the 6-position allows for the systematic exploration of chemical space, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols and expert insights into the use of this compound in two of the most pivotal transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, a structural motif frequently associated with high-affinity protein-ligand interactions.[7] This reaction couples the sp²-hybridized carbon of this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[8]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[7][8][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the picolinamide, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][10]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition r_x This compound (Ar-Br) r_x->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation pd_r_complex L₂Pd(II)(Ar)(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 6-Aryl-N-methylpicolinamide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. The use of a robust pre-catalyst like Pd(dppf)Cl₂ simplifies handling and ensures the generation of the active Pd(0) species in situ.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The water is essential for the transmetalation step, helping to activate the boronic acid with the base.[8]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 6-aryl-N-methylpicolinamide.

Data and Considerations

The choice of reaction components is critical for success. The following table provides a reference for typical combinations used for coupling with bromopyridine derivatives.[2][11]

ComponentExampleRole & Rationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often preferred for its stability and effectiveness with heteroaromatic halides. Pd(PPh₃)₄ is a classic choice but can be more sensitive.
Ligand dppf (in catalyst), SPhosLigands stabilize the palladium center and modulate its reactivity. SPhos is a bulky phosphine ligand that can accelerate reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. K₂CO₃ is a good general-purpose base; stronger bases like K₃PO₄ may be needed for less reactive boronic acids.[11]
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is standard. Dioxane is an excellent solvent for many organic substrates, while toluene can be used for higher temperatures.

Part 2: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is a cornerstone of modern medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for achieving this transformation.[2] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The key difference lies in the nature of the nucleophile (an amine) and the base required.

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the picolinamide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ar_br This compound (Ar-Br) ar_br->oxidative_addition pd_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amine Amine (R₂NH) amine->amine_coordination base Base base->amine_coordination amido_complex L₂Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Aminated Product) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 6-Amino-N-methylpicolinamide Derivatives

This protocol describes a general procedure for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide to a flame-dried Schlenk flask. NaOtBu is highly hygroscopic and its efficacy is compromised by moisture.

  • Reagent Addition: Add the this compound, the amine coupling partner, the Pd₂(dba)₃ catalyst, and the Xantphos ligand. Xantphos is a "bite-angle" ligand that is particularly effective at promoting the C-N reductive elimination step.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Part 3: Application Workflow - Synthesis of a Bioactive Scaffold

To illustrate the practical utility of these protocols, the following workflow outlines the synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the sequential application of Suzuki-Miyaura and Buchwald-Hartwig reactions. Many kinase inhibitors feature a heteroaromatic core (derived from the picolinamide) linked to an aryl group and an amino side chain.[5]

Synthesis_Workflow start This compound step1 Suzuki-Miyaura Coupling Reagents: Arylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ Solvent: Dioxane/H₂O start:f0->step1:f0 Step 1 intermediate 6-Aryl-N-methylpicolinamide step1:f0->intermediate:f0 step2 Further Functionalization (e.g., C-H Activation or Modification of Aryl Group) This step is hypothetical and depends on the target molecule. intermediate:f0->step2:f0 Step 2 final_product Bioactive Target Scaffold step2:f0->final_product:f0

Caption: Synthetic workflow for a bioactive scaffold using this compound.

This workflow demonstrates how this compound acts as a central hub. The initial Suzuki coupling installs a key aryl moiety. Subsequent functionalization, potentially at another position on the newly introduced aryl ring or via C-H activation on the pyridine core, can build molecular complexity rapidly.[12][13] This modular approach is exceptionally powerful in drug discovery for generating libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is an exemplary building block for the efficient construction of complex, bioactive molecules. Its utility is primarily derived from the strategic placement of the bromine atom, which provides reliable access to powerful C-C and C-N bond-forming reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings represent field-proven, robust methods for leveraging this synthon. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively employ this compound to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for Sonogashira Coupling with 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3] The reaction's utility lies in its ability to construct conjugated enynes and arylalkynes, which are key structural motifs in numerous biologically active molecules.[4][5]

This application note provides a detailed protocol for the Sonogashira coupling of 6-Bromo-N-methylpicolinamide, a substrate of significant interest in medicinal chemistry. The presence of the pyridine ring and the N-methylpicolinamide functionality introduces specific electronic and coordination properties that must be considered for successful and high-yielding transformations. The pyridine nitrogen, for instance, can coordinate with the palladium catalyst, potentially inhibiting the catalytic cycle.[6] Therefore, careful selection of ligands, bases, and reaction conditions is crucial.

This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Catalytic Cycle and Mechanistic Considerations

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[3][7]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.[8]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][9]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[8]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of alkyne dimers, a common side reaction in the presence of copper.[1][10]

Sonogashira_Mechanism Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(L2)-C≡CR->Product Ar-C≡C-R Cu(I)Br Cu(I)Br [R-C≡C-Cu(I)] [R-C≡C-Cu(I)] Cu(I)Br->[R-C≡C-Cu(I)] Alkyne Activation (R-C≡C-H, Base) [R-C≡C-Cu(I)]->Ar-Pd(II)(L2)-Br Enters Pd Cycle

Caption: A diagram illustrating the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the catalyst and the dimerization of the alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableSubstrate
Terminal Alkyne≥97%Commercially AvailableCoupling Partner
PdCl₂(PPh₃)₂-Commercially AvailablePalladium Catalyst
Copper(I) Iodide (CuI)≥98%Commercially AvailableCo-catalyst
Triethylamine (TEA)AnhydrousCommercially AvailableBase and Solvent
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent
Saturated aq. NH₄Cl-Prepared in-houseFor quenching
Brine-Prepared in-houseFor washing
Anhydrous Na₂SO₄ or MgSO₄-Commercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography
Equipment
  • Schlenk flask or a round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Addition of Solvents and Reagents:

    • Add anhydrous THF (5 mL per 1 mmol of the aryl bromide) and anhydrous triethylamine (3.0 eq.) via syringe.

    • Stir the mixture at room temperature for 10 minutes until the solids are dissolved.

    • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling start Start: Flame-dried Schlenk Flask reagents Add this compound, PdCl₂(PPh₃)₂, CuI start->reagents inert Evacuate and Backfill with Argon (3x) reagents->inert solvents Add Anhydrous THF and Triethylamine inert->solvents alkyne Add Terminal Alkyne Dropwise solvents->alkyne reaction Stir at RT or Heat (40-50 °C) alkyne->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Work-up: Quench with aq. NH₄Cl, Extract with EtOAc monitor->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify product Isolated Product purify->product

Caption: A flowchart outlining the key steps of the experimental procedure for the Sonogashira coupling.

Optimization and Troubleshooting

  • Catalyst and Ligand: While PdCl₂(PPh₃)₂ is a robust catalyst, other palladium sources like Pd(PPh₃)₄ can also be used.[1] For less reactive substrates, the use of more electron-rich and bulky phosphine ligands may be beneficial.

  • Base: Triethylamine is a common choice, acting as both a base and a solvent.[1] Other amine bases such as diisopropylamine or piperidine can also be effective.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed in certain protocols.[1]

  • Solvent: THF is a good general-purpose solvent. Other options include DMF, acetonitrile, or toluene, depending on the solubility of the reactants.[11]

  • Temperature: Most Sonogashira reactions proceed well at room temperature.[1] However, for less reactive aryl bromides, gentle heating (40-60 °C) may be required to drive the reaction to completion.[12]

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts, a copper-free Sonogashira protocol can be employed.[1][10] In such cases, a higher catalyst loading or a more active palladium catalyst system may be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents are flammable and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Sonogashira coupling of this compound provides an efficient route to novel substituted picolinamide derivatives, which are valuable building blocks in drug discovery and materials science. The protocol detailed herein offers a reliable starting point for this transformation. By understanding the underlying mechanism and the key reaction parameters, researchers can effectively troubleshoot and optimize the conditions for their specific substrates, leading to successful and high-yielding synthetic outcomes.

References

"use of 6-Bromo-N-methylpicolinamide in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 6-Bromo-N-methylpicolinamide in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It moves beyond a simple datasheet to provide actionable insights, field-proven protocols, and the scientific rationale underpinning its application as a versatile scaffold in medicinal chemistry.

Introduction: The Strategic Value of the Picolinamide Scaffold

Heterocyclic compounds are fundamental building blocks in drug development, with a majority of FDA-approved drugs containing at least one such ring.[1] Within this vast chemical space, the picolinamide structure is considered a "privileged scaffold"—a molecular framework that can be readily modified to interact with a variety of biological targets.[1]

This compound (CAS: 337535-94-1) is a particularly valuable derivative for several key reasons:

  • The Picolinamide Core : The pyridine ring nitrogen and the adjacent amide group can act as crucial hydrogen bond donors and acceptors, facilitating strong and specific interactions within a target's binding site.[1]

  • The N-methyl Amide : This group modifies the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which can be fine-tuned to improve its pharmacokinetic and pharmacodynamic profile.[1]

  • The 6-Bromo Substituent : The bromine atom serves as an exceptionally versatile chemical handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the systematic and predictable construction of more complex molecular architectures.[2] This position acts as a "vector" for chemical exploration, allowing chemists to "grow" the molecule towards additional binding pockets in a target protein.

This combination of features makes this compound a powerful starting point for developing novel therapeutics, particularly in oncology and infectious diseases.[3]

Physicochemical and Safety Data

Accurate characterization and safe handling are prerequisites for successful experimentation.

Physicochemical Properties
PropertyValueSource
CAS Number 337535-94-1[4]
Molecular Formula C₇H₇BrN₂O[4][5]
Molecular Weight 215.05 g/mol [4][6]
Synonyms 6-bromo-N-methyl-2-pyridinecarboxamide; 6-bromopyridine-2-carboxylic acid methylamide[7]
Appearance Varies (typically solid)[8]
Purity Typically >95-98% for research use[5]
Safety and Handling

This compound is a chemical substance intended for research use only and must be handled with appropriate precautions in a laboratory setting.[4][8]

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed (H302).[8]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, protective clothing, and eye/face protection (conforming to EU standard EN166 or OSHA 29 CFR 1910.133).[8][9]

  • Handling : Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8][9]

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up.[8]

  • Disposal : Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local regulations.[8][9]

Core Application: A Scaffold for PARP Inhibitor Development

A primary application for bromo-aromatic amides like this compound is in the discovery of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a clinically successful class of drugs that exploit the concept of synthetic lethality .[10]

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective.[11] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to fix single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired, leading to the accumulation of DSBs during DNA replication.[12] The cell, lacking a functional HR pathway, cannot repair these DSBs, resulting in catastrophic genomic instability and targeted cell death (apoptosis).[10][12]

The core of many PARP inhibitors mimics the nicotinamide moiety of NAD+, the natural substrate for PARP. The picolinamide scaffold of this compound is an excellent starting point for mimicking this interaction. The bromine atom provides a perfect attachment point for building out the rest of the inhibitor to achieve high potency and selectivity.

G cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP-mediated BER Repair ssb->parp Repaired survival Cell Survival parp->survival dsb DNA Double-Strand Break (DSB) hr Homologous Recombination (HR) Repair dsb->hr Repaired hr->survival ssb_c DNA Single-Strand Break (SSB) parp_i PARP Inhibited ssb_c->parp_i Blocked dsb_c DSBs Accumulate ssb_c->dsb_c Replication Fork Collapse hr_d Defective HR Repair (BRCA1/2 mutation) dsb_c->hr_d Cannot Repair apoptosis Apoptosis (Synthetic Lethality) hr_d->apoptosis G start Combine Reactants: - this compound - Boronic Acid - Base purge Purge with Inert Gas (N₂ or Ar) start->purge add_solv_cat Add Degassed Solvent & Palladium Catalyst purge->add_solv_cat heat Heat Reaction (80-100 °C) add_solv_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O/Brine monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols: Leveraging 6-Bromo-N-methylpicolinamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind with low affinity to a biological target.[3][4] The primary advantage of this methodology lies in the high quality of the initial hits. Fragments, due to their simplicity, tend to form highly efficient and specific interactions with the target protein, providing a more robust starting point for medicinal chemistry optimization.[2] This "atom-efficient" binding can be elaborated upon through structure-guided design to develop highly potent and selective drug candidates.[2][5] To date, FBDD has led to several marketed drugs, underscoring its success.[2][6]

This guide provides a comprehensive overview of the application of a representative fragment, 6-Bromo-N-methylpicolinamide , in a typical FBDD workflow. While this document uses a specific molecule as a working example, the principles and protocols described herein are broadly applicable to other fragments and target classes. This compound possesses several desirable features for a fragment, including a low molecular weight (215.05 g/mol ), a defined three-dimensional shape, and the presence of a bromine atom, which can participate in favorable halogen bonding interactions with the target protein.[7] We will explore the journey of this fragment from initial library screening through to hit validation and characterization, employing a suite of biophysical techniques.

I. The Fragment-Based Drug Discovery Cascade: A Multi-Stage Approach

A successful FBDD campaign is typically structured as a multi-stage cascade, designed to efficiently identify and validate true fragment hits while eliminating false positives.[8] This process begins with a primary screen of a fragment library against the target protein, followed by a series of increasingly rigorous validation and characterization steps.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization & Elaboration cluster_3 Outcome a Fragment Library (e.g., containing this compound) b Primary Screen (e.g., SPR, DSF, NMR) a->b c Orthogonal Biophysical Assay (e.g., NMR if primary was SPR) b->c d Affinity Determination (e.g., ITC, SPR) c->d e High-Resolution Structural Studies (e.g., X-ray Crystallography, NMR) d->e f Structure-Guided Medicinal Chemistry e->f g Potent Lead Compound f->g NMR_CSP cluster_0 1H-15N HSQC Spectra cluster_1 Chemical Shift Perturbation (CSP) a Protein Alone (Black) c Residue X (No Shift) b Protein + Fragment (Red) d Residue Y (Shifted) e Residue Z (Shifted) p1 p2 p5 p2->p5 p3 p6 p3->p6 p4

References

Application Notes & Protocols for the Derivatization of 6-Bromo-N-methylpicolinamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Scaffold as a Privileged Structure in Medicinal Chemistry

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a highly versatile and privileged structure in the field of drug discovery.[1][2] Its unique electronic and structural properties make it an excellent building block for designing therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] The nitrogen atom in the pyridine ring and the adjacent amide functionality provide key hydrogen bonding and coordination capabilities, allowing for potent and selective interactions with various biological targets. This guide focuses on the strategic derivatization of a key intermediate, 6-Bromo-N-methylpicolinamide, to facilitate Structure-Activity Relationship (SAR) studies, a critical component of modern drug discovery.[3]

SAR studies systematically explore how modifications to a molecule's structure influence its biological activity, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[3] For the this compound scaffold, the bromine atom at the 6-position serves as a versatile synthetic handle for introducing a diverse range of substituents through well-established cross-coupling reactions. This allows for a focused exploration of the chemical space around this key position to identify derivatives with improved therapeutic potential.

Strategic Derivatization for SAR Studies: Key Considerations

The primary goal of derivatizing this compound is to systematically probe the structure-activity landscape. The 6-position of the picolinamide ring is a common point of modification in the development of potent and selective inhibitors for various targets, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2 kinase.[4][5][6] The choice of synthetic methodology and the library of derivatives to be synthesized should be guided by the specific therapeutic target and the desired pharmacological profile.

Two of the most powerful and versatile methods for the derivatization of aryl halides are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their broad substrate scope, high functional group tolerance, and reproducible reaction conditions, making them ideal for the generation of compound libraries for SAR studies.

Core Derivatization Strategies
Reaction Type Coupling Partner Resulting Linkage Rationale for SAR Exploration
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids or EstersC-C BondExplores the impact of various aromatic and heteroaromatic substituents on potency and selectivity. Allows for the introduction of diverse electronic and steric properties.
Buchwald-Hartwig AminationPrimary/Secondary AminesC-N BondInvestigates the role of hydrogen bond donors and acceptors, as well as the introduction of basic or nucleophilic centers, which can be critical for target engagement.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents and reagents should be used where necessary.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification of the final compounds is crucial for accurate biological evaluation and is typically achieved through column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • The structure and purity of all synthesized derivatives must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.[7][8]

Workflow for Suzuki-Miyaura Coupling

A This compound D Reaction Mixture Heat (e.g., 80-100 °C) A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D E Work-up (Extraction) D->E Cool to RT F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H 6-Aryl/Heteroaryl-N-methylpicolinamide Derivative G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials
  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)[9]

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

Step-by-Step Procedure
  • To a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-N-methylpicolinamide derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.[10][11]

Workflow for Buchwald-Hartwig Amination

A This compound D Reaction Mixture Heat (e.g., 90-110 °C) A->D B Primary/Secondary Amine B->D C Pd Pre-catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs₂CO₃, NaOtBu) Solvent (e.g., Toluene, Dioxane) C->D E Work-up (Filtration, Extraction) D->E Cool to RT F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H 6-Amino-N-methylpicolinamide Derivative G->H

Caption: General workflow for Buchwald-Hartwig amination.

Materials
  • This compound

  • Primary or Secondary Amine (1.1 - 2.0 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or JohnPhos, 2-6 mol%)[12]

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.5 equivalents)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Procedure
  • In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq) and this compound (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-amino-N-methylpicolinamide derivative.

Data Analysis and Interpretation for SAR

The synthesized derivatives should be subjected to biological testing to determine their activity against the target of interest. The resulting data, such as IC₅₀ or EC₅₀ values, should be compiled and analyzed to establish a clear Structure-Activity Relationship.

Example SAR Data Table
Compound ID R Group at 6-Position IC₅₀ (µM) Notes
Starting Material -Br>100Inactive
Derivative 1 -Phenyl15.2Introduction of an aryl group confers moderate activity.
Derivative 2 -4-Fluorophenyl8.5Electron-withdrawing group enhances potency.
Derivative 3 -4-Methoxyphenyl25.1Electron-donating group reduces potency.
Derivative 4 -Morpholinyl5.3Introduction of a polar, basic amine improves activity significantly.
Derivative 5 -Piperidinyl7.9Lipophilic amine shows good activity.

This systematic approach allows researchers to identify key structural features that contribute to biological activity, guiding the design of subsequent generations of more potent and selective compounds.[3] Molecular docking and other computational methods can be employed to rationalize the observed SAR and provide further insights into the binding mode of the inhibitors with their target.[5]

Conclusion

The derivatization of this compound via robust and versatile cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions provides a powerful platform for conducting thorough SAR studies. This systematic approach is fundamental to the iterative process of lead optimization in drug discovery, ultimately paving the way for the development of novel therapeutic agents. The protocols and strategies outlined in this guide offer a solid foundation for researchers to explore the chemical space around the picolinamide scaffold and unlock its full therapeutic potential.

References

Application Notes and Protocols: Catalyst Selection for C-N Bond Formation with 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the strategic selection of catalysts for the C-N cross-coupling reaction of 6-Bromo-N-methylpicolinamide. We will delve into the mechanistic nuances of palladium- and copper-catalyzed systems, the critical role of ligand selection, and the impact of reaction parameters on efficiency and yield. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-aryl picolinamide derivatives.

Introduction: The Challenge and Opportunity of this compound

This compound is a valuable substrate for creating diverse libraries of substituted aminopyridines, which are key structural motifs in many biologically active compounds.[4][5] However, the C-N coupling of this substrate presents unique challenges. The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its catalytic activity.[6][7] Furthermore, the picolinamide moiety can act as a directing group, influencing the regioselectivity of the reaction. A judicious choice of catalyst and reaction conditions is therefore paramount to achieving a successful and high-yielding transformation.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for C-N bond formation due to its broad substrate scope and functional group tolerance.[1][4][8] Alternatively, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, offers a more economical approach, though it may require higher reaction temperatures.[9][10]

Mechanistic Considerations: Palladium vs. Copper Catalysis

A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing C-N coupling reactions.

The Buchwald-Hartwig Amination (Palladium-Catalyzed)

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][11][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex. This step is often the rate-determining step.[11][12]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

G pd0 Pd(0)L_n pd_complex [(L)_nPd(II)(Ar)(Br)] pd0->pd_complex Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation pd_amido [(L)_nPd(II)(Ar)(NR'R'')] pd_amido->pd0 Ar-NR'R'' pd_complex->pd_amido + HNR'R'' - H-Base+

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Ullmann Condensation (Copper-Catalyzed)

Copper-catalyzed aminations offer a cost-effective alternative to palladium-based systems.[9] While the exact mechanism can vary depending on the specific catalyst system, it is generally believed to proceed through a Cu(I)/Cu(III) cycle. These reactions often require ligands to stabilize the copper center and facilitate the coupling.

Catalyst System Selection: A Data-Driven Approach

The success of the C-N coupling of this compound hinges on the careful selection of the palladium precursor, ligand, and base.

Palladium Precursors

While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the use of preformed palladium precatalysts can lead to more reliable and reproducible results.[9] These precatalysts are typically air- and moisture-stable and generate the active Pd(0) species in a controlled manner.

The Decisive Role of Ligands

The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent catalyst deactivation. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often required.[9][13][14]

Ligand Generation Examples Key Features & Applications Citation
First Generation P(o-tolyl)₃Early catalysts, often require higher temperatures.[15]
Bidentate Phosphines BINAP, dppfImproved reactivity, good for primary amines.[1]
Bulky, Electron-Rich Monodentate Phosphines RuPhos, BrettPhos, XPhos, t-BuXPhosHighly effective for challenging substrates, including heteroaryl chlorides. Enable milder reaction conditions.[9][15]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, offer high stability and activity.[14]

For this compound, ligands from the bulky, electron-rich monodentate phosphine class are highly recommended as a starting point.

The Impact of the Base

The base plays a crucial role in the deprotonation of the amine.[16] The choice of base must be compatible with the functional groups present in both the substrate and the amine coupling partner.

Base Strength Common Applications & Considerations Citation
Sodium tert-butoxide (NaOtBu) StrongWidely used, but can be incompatible with base-sensitive functional groups.[9]
Potassium tert-butoxide (KOtBu) StrongSimilar to NaOtBu.[8]
Lithium bis(trimethylsilyl)amide (LiHMDS) Strong, Non-nucleophilicOften effective for unprotected N-H heterocycles.[9]
Cesium carbonate (Cs₂CO₃) WeakerMilder conditions, suitable for base-sensitive substrates.[17]
Potassium phosphate (K₃PO₄) WeakerMilder conditions, often used with more reactive aryl bromides or iodides.[17]

For the coupling of this compound, a strong, non-nucleophilic base like LiHMDS or NaOtBu is a good initial choice, especially if the amine coupling partner is not particularly acidic.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. All reagents should be handled with appropriate personal protective equipment (PPE). Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol for Palladium-Catalyzed C-N Coupling of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In an inert atmosphere glovebox, add this compound, the palladium precatalyst, the base, and a stir bar to an oven-dried reaction vial.

  • Add the amine coupling partner to the vial.

  • Add the anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.2 M.[9]

  • Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start: Prepare Reagents setup Reaction Setup (Inert Atmosphere) start->setup addition Add Solvent and Amine setup->addition heating Heat and Stir addition->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: Experimental Workflow for Palladium-Catalyzed C-N Coupling.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution Citation
Low or No Conversion Inactive catalystUse a pre-catalyst; ensure anhydrous and anaerobic conditions.[9]
Poor choice of ligand/baseScreen a panel of bulky phosphine ligands and different bases.[18]
Formation of Side Products HydrodehalogenationUse a less sterically hindered ligand or a milder base.
Dimerization of starting materialLower the reaction temperature.
Difficulty with a Specific Amine Low nucleophilicity of the amineIncrease reaction temperature and/or use a stronger base.
Steric hindranceEmploy a more sterically demanding ligand to facilitate reductive elimination.[13]

Conclusion

The successful C-N bond formation with this compound is readily achievable through a systematic approach to catalyst selection and reaction optimization. The palladium-catalyzed Buchwald-Hartwig amination, particularly with modern bulky phosphine ligands, offers a robust and versatile platform for this transformation. For more cost-sensitive applications, copper-catalyzed systems may also be considered, although they may require more extensive optimization. The protocols and guidelines presented in this document serve as a solid foundation for researchers to efficiently synthesize novel N-aryl picolinamide derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on 6-bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these electron-deficient heteroaromatic halides. Here, we address common challenges and provide in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions to enhance the success and efficiency of your experiments.

Introduction: The Unique Challenges of 6-Bromopyridines

The Suzuki-Miyaura coupling is a fundamental tool for carbon-carbon bond formation in modern organic synthesis.[1][2] However, 6-bromopyridines present a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[3][4] This, combined with the electronic nature of the pyridine ring, necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions.[3] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted to help you quickly diagnose and resolve problems encountered during your Suzuki coupling reactions with 6-bromopyridines.

Issue 1: Low to No Yield of the Desired Product

A low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. The root cause can often be traced back to one or more key reaction components.

Question: My reaction with a 6-bromopyridine is not working, or the yield is very low. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a low yield. A systematic check of your reagents and conditions is the most effective troubleshooting approach.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[4] If your palladium source has been improperly stored or is old, it may be inactive.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like 6-bromopyridines, the choice of ligand is paramount.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are often effective for challenging heteroaryl halides.[4][5] A small screen of different ligands can be highly beneficial.[4]

  • Incorrect Base: The base is essential for the transmetalation step.[6] Its strength and solubility can significantly impact the reaction rate and yield.

    • Solution: Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4] A screen of these bases is recommended to find the optimal choice for your specific substrate.[4]

  • Poor Solubility: If the reactants are not fully dissolved in the solvent system, the reaction will be slow and incomplete.

    • Solution: Ensure all components are soluble at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.[4] If solubility remains an issue, consider adjusting the solvent ratio or switching to a solvent like DMF.[4][7]

  • Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to lower yields.[4]

    • Solution: Thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon for 15-30 minutes or by performing several freeze-pump-thaw cycles.[4]

  • Insufficient Temperature: Suzuki couplings often require thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish, cautiously increase the temperature (e.g., from 80°C to 100°C).[4][8] Be aware that excessive heat can lead to catalyst decomposition.[4]

Issue 2: Presence of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying and mitigating these can significantly improve the purity and yield of your desired compound.

Question: I'm observing significant byproducts in my reaction. What are the most common side reactions with 6-bromopyridines and how can I minimize them?

Answer:

Several side reactions are common in Suzuki couplings, particularly with heteroaromatic substrates.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond.[9] This is often promoted by high temperatures and prolonged reaction times in aqueous basic media.[4]

    • How to Minimize:

      • Use fresh, high-purity boronic acids.

      • Consider using more stable boronic esters, such as pinacol esters.[4]

      • Keep reaction times as short as possible by monitoring the reaction closely.[4]

      • Employing "slow release" strategies with reagents like organotrifluoroborates can also be effective by keeping the concentration of the boronic acid low throughout the reaction.[9][10]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture.[4][11]

    • How to Minimize:

      • Rigorous degassing of all solvents and reagents is crucial.[4]

      • Running the reaction under a strict inert atmosphere (argon or nitrogen) is essential.[4]

      • Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[4]

  • Dehalogenation: In this process, the bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by the presence of trace palladium hydride species.[4]

    • How to Minimize:

      • Screening different bases and solvents can help mitigate this side reaction.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions about the specifics of setting up and optimizing Suzuki coupling reactions for 6-bromopyridines.

Q1: How does the pyridine nitrogen in 6-bromopyridine affect the reaction?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes act as an inhibitory step in the catalytic cycle, slowing down the reaction or deactivating the catalyst.[3][4] The use of bulky ligands can sterically hinder this coordination and improve reaction outcomes.[4]

Q2: Should I be concerned about the stability of my boronic acid?

Yes, the stability of the boronic acid is a critical factor. Heteroaryl boronic acids, in particular, can be prone to protodeboronation.[11] It is always recommended to use fresh, high-purity boronic acids. If you suspect your boronic acid has degraded, you can try purifying it or switching to a more stable derivative like a pinacol boronate ester.[4]

Q3: What is the optimal catalyst loading for this type of reaction?

Typical catalyst loadings for Suzuki couplings range from 1-5 mol%.[4] For challenging substrates like 6-bromopyridines, starting with a higher catalyst loading (e.g., 5 mol%) might be beneficial. However, once the reaction is optimized, it is often possible to reduce the catalyst loading.[12][13]

Q4: Can I run this reaction at room temperature?

While some highly reactive Suzuki couplings can proceed at room temperature, reactions involving less reactive partners like 6-bromopyridines generally require heating.[8][12][13] However, with the development of highly active catalyst systems, room temperature couplings of heteroaromatic halides are becoming more common.[12][13]

Q5: What is the role of water in the reaction mixture?

The role of water in Suzuki couplings can be complex. It is generally believed to be important for the transmetalation step, possibly by facilitating the formation of a μ-bridging hydroxy group between the palladium and boron atoms.[11] Additionally, many boronic esters are thought to hydrolyze to the corresponding boronic acids in the presence of water before reacting.[11]

Experimental Protocols

Here are representative, detailed step-by-step methodologies for performing a Suzuki coupling reaction with a 6-bromopyridine derivative.

Protocol 1: Conventional Heating

Materials:

  • 6-Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[4]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[4]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

  • Add the palladium catalyst (0.05 mmol).[4]

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[4]

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[4]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with a standard aqueous work-up and purification by column chromatography.[3]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 6-Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)[4]

  • Base (e.g., K₃PO₄, 2.0 equivalents)[4]

  • Solvent (e.g., 1,4-dioxane)[4]

Procedure:

  • In a microwave vial, combine the 6-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).[4]

  • Add the chosen degassed solvent.[4]

  • Seal the vial with a cap.[4]

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150°C) for the specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.[4]

  • Work-up and purify the product as described in the conventional heating protocol.[4]

Data Presentation

The following table summarizes typical reaction conditions and their impact on the yield of Suzuki coupling reactions with bromopyridines, serving as a general guide for optimization.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10060-85
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O9075-95
Pd(OAc)₂ / SPhosCs₂CO₃THF/H₂O8080-98
Pd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane10085-99

Note: Yields are highly substrate-dependent and the conditions above represent a starting point for optimization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)Ln Active Catalyst B R¹-Pd(II)L₂-X Oxidative Adduct A->B Oxidative Addition C [R¹-Pd(II)L₂-OR³] or [R¹-Pd(II)L₂-OH] B->C Ligand Exchange D R¹-Pd(II)L₂-R² Transmetalation Complex C->D Transmetalation D->A Reductive Elimination Product R¹-R² D->Product R1X R¹-X (6-Bromopyridine) R1X->B R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) R2BY2->C Base Base (e.g., K₂CO₃) Base->C

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Steps start Low or No Yield Observed reagents Are reagents (boronic acid, halide) pure and fresh? start->reagents catalyst Is the Pd catalyst active? (Fresh batch?) reagents->catalyst Reagents OK? atmosphere Was the reaction properly degassed and under inert atmosphere? catalyst->atmosphere Catalyst OK? ligand Screen Ligands (e.g., SPhos, XPhos) atmosphere->ligand Atmosphere OK? base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base solvent Optimize Solvent System (Solubility Check) base->solvent temperature Adjust Temperature solvent->temperature end Improved Yield temperature->end

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

References

"common side reactions in Buchwald-Hartwig amination of bromopyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Pyridine-containing compounds are ubiquitous in pharmaceuticals, making this reaction a critical tool.[1] However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with simple aryl bromides.[2]

This guide moves beyond standard protocols to provide in-depth troubleshooting advice rooted in mechanistic understanding, helping you diagnose issues, mitigate side reactions, and optimize your outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and sticking points encountered when working with bromopyridine substrates.

Q1: My Buchwald-Hartwig reaction with a bromopyridine shows low or no conversion. What are the first things I should check?

A1: When facing low conversion, a systematic evaluation of your core reaction components is the most effective first step. The culprits are often subtle but critical.

  • Catalyst System Integrity: The choice of palladium source and, most importantly, the phosphine ligand is paramount. Bromopyridines are electron-deficient, and the pyridine nitrogen can inhibit the catalyst.[2] Ensure your catalyst and ligand are from a reliable source and have not degraded.

  • Atmospheric Control: The Pd(0) active species and many phosphine ligands are sensitive to oxygen.[2] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

  • Reagent Purity: Water and other impurities can poison the catalyst. Use anhydrous solvents and ensure your amine and base are pure and dry.[3]

  • Base Selection: The base is not just a proton scavenger; it's a key player in the catalytic cycle. Ensure you are using a suitable, strong, non-nucleophilic base and that it is fresh and anhydrous.[3]

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting material without the bromine atom. What is this side reaction?

A2: You are observing hydrodehalogenation (HDH) . This is one of the most common and frustrating side reactions in the Buchwald-Hartwig amination of heteroaryl halides.[3] It involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of the parent pyridine ring. This unproductive pathway consumes your starting material and complicates purification. It can arise from several mechanistic pathways, most notably via β-hydride elimination from a palladium-amido intermediate or through the reaction of palladium-hydride species with your bromopyridine.[4][5]

Q3: Why are bromopyridines considered "challenging" substrates compared to, for example, bromobenzene?

A3: The challenges stem from the inherent properties of the pyridine ring:

  • Electron-Deficient Nature: The electronegative nitrogen atom makes the pyridine ring electron-poor. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate directly to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning your reaction.[2] The selection of a sufficiently bulky ligand is crucial to sterically shield the palladium and prevent this inhibitory binding.

Q4: Besides hydrodehalogenation, what other side products should I be aware of?

A4: While hydrodehalogenation is often the primary concern, other side reactions can occur:

  • Homocoupling (Dimerization): You may observe the formation of bipyridyl species, which arise from the coupling of two molecules of your bromopyridine starting material.[3]

  • Reaction at Multiple Halogen Sites: For polyhalogenated pyridines (e.g., 2-bromo-4-iodopyridine), the reaction may occur at the more reactive C-I bond when you are targeting the C-Br bond, or vice-versa, leading to regioisomeric mixtures.[3]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a deeper dive into specific problems, their mechanistic origins, and actionable strategies for mitigation.

Issue 1: High Levels of Hydrodehalogenation (HDH) Product

The appearance of the de-brominated pyridine byproduct indicates that an off-cycle pathway is competing effectively with your desired C-N bond formation.

Causality: The "Why" Behind HDH

Hydrodehalogenation is typically traced back to the formation of palladium-hydride (Pd-H) species. There are two primary routes to these species in the Buchwald-Hartwig cycle:

  • β-Hydride Elimination: If the amine coupling partner has a hydrogen atom on the carbon beta to the nitrogen, the palladium-amido intermediate can undergo β-hydride elimination. This forms a Pd-H species and an imine (or enamine), and the Pd-H can then react with the bromopyridine to form the HDH product.[4][5]

  • Reaction with Base/Solvent: In some cases, Pd-H species can be generated from the reaction of the palladium catalyst with trace water, the alkoxide base, or even the amine itself.

Once formed, the Pd-H species can insert into the catalytic cycle, leading to the unwanted product as illustrated below.

Visualizing the Competing Pathways

G cluster_main Productive Catalytic Cycle cluster_side Unproductive HDH Pathway Pd0 Pd(0)L_n OA_Complex Ar(Br)-Pd(II)-L_n Pd0->OA_Complex + Ar-Br (Oxidative Addition) Amido_Complex Ar-Pd(II)-NR'R''-L_n OA_Complex->Amido_Complex + HNR'R'', Base Amido_Complex->Pd0 Product Ar-NR'R'' (Desired Product) Amido_Complex->Product Reductive Elimination PdH_Species H-Pd(II)-Br-L_n Amido_Complex->PdH_Species β-Hydride Elimination Product->Pd0 HDH_Product Ar-H (HDH Product) HDH_Product->Pd0 PdH_Species->HDH_Product Reductive Elimination Imine Imine/Enamine

Caption: The main catalytic cycle and the competing hydrodehalogenation (HDH) pathway.

Solutions & Mitigation Strategies
StrategyActionRationale (The "Why")
Ligand Selection Switch to a bulkier, more electron-rich phosphine ligand.Bulky ligands (e.g., XPhos, RuPhos, SPhos) accelerate the rate of C-N reductive elimination from the palladium-amido complex.[3] This makes the desired final step kinetically favored over the undesired β-hydride elimination or other decomposition pathways.
Base Optimization Screen different bases. While strong bases like NaOtBu or LiHMDS are common, sometimes a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be beneficial.[3][6]The choice of base can influence the concentration of active catalyst and the rate of amine deprotonation versus side reactions. A less aggressive base may disfavor pathways that generate Pd-H species.
Temperature Control Lower the reaction temperature in 10-20 °C increments.Side reactions often have a different activation energy than the desired reaction. Lowering the temperature can sometimes disproportionately slow the HDH pathway.[2]
Amine Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine, but avoid a large excess.A large excess of certain amines, particularly primary amines, can sometimes facilitate the formation of Pd-H species.
Issue 2: Low or No Conversion (Stalled Reaction)

A stalled reaction with bromopyridines often points towards catalyst inhibition or deactivation.

Causality: The "Why" Behind Stalled Reactions

The primary cause is the coordination of the pyridine nitrogen to the palladium catalyst.[2] This forms a stable, coordinatively saturated complex that is unable to undergo oxidative addition with the bromopyridine, effectively halting the catalytic cycle before it even begins.

Visualizing the Troubleshooting Workflow

G Start Low / No Conversion Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Inert_OK Atmosphere & Purity Confirmed Check_Inert->Inert_OK Yes Inert_Bad Reprepare with Dry/Degassed Reagents Check_Inert->Inert_Bad No Screen_Ligand Screen Bulkier Ligands (e.g., XPhos, RuPhos) Inert_OK->Screen_Ligand Inert_Bad->Start Retry Ligand_OK Conversion Improves Screen_Ligand->Ligand_OK Success Ligand_Fail Still Low Conversion Screen_Ligand->Ligand_Fail No Improvement Success Reaction Optimized Ligand_OK->Success Increase_Loading Increase Catalyst Loading (e.g., 2-5 mol%) Ligand_Fail->Increase_Loading Loading_OK Reaction Proceeds Increase_Loading->Loading_OK Success Loading_Fail Still Low Conversion Increase_Loading->Loading_Fail No Improvement Loading_OK->Success Screen_Base_Solvent Screen Alternative Base/Solvent (e.g., K₃PO₄, Dioxane) Loading_Fail->Screen_Base_Solvent Screen_Base_Solvent->Success Success

Caption: A systematic workflow for troubleshooting low conversion in bromopyridine aminations.

Solutions & Mitigation Strategies
  • Primary Solution: Ligand Choice is Key: This is the most critical variable. Use modern, sterically demanding, electron-rich biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium atom that sterically prevents the pyridine nitrogen from binding, while still allowing the smaller aryl halide to approach for oxidative addition.

    • Recommended Ligands: XPhos, RuPhos, SPhos, BrettPhos.[2][3]

  • Use a Pre-catalyst: Instead of generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts provide more consistent and reproducible generation of the active Pd(0) species, leading to more reliable results.[3]

  • Increase Catalyst Loading: As a straightforward measure, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition and push a sluggish reaction to completion.[3]

  • Solvent and Base Re-evaluation: Ensure your solvent is anhydrous and degassed.[3] Toluene and dioxane are common choices.[2] The base must also be anhydrous; consider using a fresh bottle or drying it before use.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This generalized protocol serves as a robust starting point. Optimization of ligand, base, and temperature is often necessary for specific substrate combinations.[1]

Reagents & Equipment:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk tube containing a stir bar, add the palladium pre-catalyst (or Pd source and ligand) and the base under an inert atmosphere.[7]

  • Reagent Addition: Add the bromopyridine to the tube. If the amine is a solid, it can be added at this stage.

  • Seal and Purge: Seal the tube with a septum or cap, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.[1][7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

References

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Picolinamide Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving picolinamide substrates. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve common to complex issues, ensuring the success of your synthetic endeavors.

The picolinamide moiety, while an excellent directing group in C-H activation, can introduce unique challenges in Suzuki-Miyaura reactions due to its potential to coordinate with the palladium catalyst. This guide will walk you through a logical troubleshooting process, from initial reaction setup to advanced optimization strategies.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and problems encountered when working with picolinamide substrates in Suzuki-Miyaura couplings.

Q1: My Suzuki-Miyaura reaction is not working at all. Where do I start troubleshooting?

A: When faced with a complete lack of product formation, it's essential to systematically verify the integrity of your reagents and the reaction setup. Start by confirming the activity of your palladium catalyst. You can do this by running a simple, well-established Suzuki-Miyaura reaction with known reactive substrates, such as bromobenzene and phenylboronic acid.[1] If this control reaction fails, your catalyst is likely inactive. Also, ensure your boronic acid has not decomposed, a common issue leading to low yields.[1] Finally, confirm that your solvent was properly degassed and that the reaction was performed under an inert atmosphere, as oxygen can lead to the formation of inactive palladium species and promote unwanted side reactions like homocoupling.[2]

Q2: I'm observing low conversion of my starting materials. What are the likely causes?

A: Low conversion is a frequent issue and can stem from several factors. The primary suspects are often the stability of your boronic acid, the choice of base, and the catalyst system. Boronic acids can undergo protodeboronation, especially under harsh conditions.[1][3] Consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[1][4] The base plays a crucial role in the transmetalation step; ensure it is finely powdered, anhydrous, and of the appropriate strength for your substrate.[5] Insufficiently active catalyst systems for your specific picolinamide substrate can also lead to low conversion.

Q3: I see multiple byproducts in my reaction mixture. What are they and how can I minimize them?

A: Common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[2] Homocoupling is often a result of oxygen in the reaction mixture, which can generate Pd(II) species that promote this side reaction.[2] Rigorous degassing is the best preventative measure. Dehalogenation can occur if a hydride source is present, which can arise from certain solvents or bases.[2] Another potential byproduct is the protodeboronated starting material, resulting from the decomposition of the boronic acid.[2][3]

Q4: Can the picolinamide group itself interfere with the Suzuki-Miyaura reaction?

A: Yes, the nitrogen atom of the pyridine ring and the amide carbonyl oxygen in the picolinamide group can act as coordinating ligands for the palladium catalyst. This can potentially lead to catalyst inhibition by forming stable, off-cycle complexes. The choice of a suitable ligand that can effectively compete with the picolinamide for coordination to the palladium center is crucial.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting complex issues with your picolinamide Suzuki-Miyaura reactions.

Step 1: Re-evaluate Your Reagents and Reaction Setup

Before delving into extensive optimization, it is critical to ensure the quality of your reagents and the integrity of your experimental setup.

1.1. Boronic Acid/Ester Stability

The instability of boronic acids is a very common reason for low yields in Suzuki-Miyaura reactions.[1][2]

  • Problem: Protodeboronation, the hydrolysis of the C-B bond, is a major decomposition pathway, particularly for heteroaryl boronic acids.[2][3]

  • Diagnosis: Check the purity of your boronic acid via NMR. The presence of signals corresponding to the arene resulting from C-B bond cleavage is a clear indicator of decomposition.

  • Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which release the boronic acid slowly under the reaction conditions.[1][2][3] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[1]

    • Store boronic acids in a desiccator to protect them from atmospheric moisture.

1.2. Catalyst and Ligand Integrity

The active catalytic species in the Suzuki-Miyaura coupling is Pd(0).[1] If you are using a Pd(II) precatalyst, it must be reduced in situ.[1]

  • Problem: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species, or the Pd(0) source may have degraded.[1]

  • Diagnosis: As mentioned in the FAQs, test your catalyst on a simple, reliable Suzuki-Miyaura reaction.[1] The formation of palladium black is often an indicator of catalyst decomposition.[1]

  • Solution:

    • For more robust and reproducible results, consider using modern palladium precatalysts like the Buchwald G3 or G4 palladacycles.[1]

    • Ensure your ligands, especially phosphine-based ones, have not been oxidized. Store them under an inert atmosphere.

1.3. Base and Solvent Quality
  • Base: The choice and quality of the base are critical.[5][6]

    • Problem: Incomplete reaction due to a weak or impure base. Some bases can also lead to side reactions like ester hydrolysis if your substrate contains such functional groups.[7]

    • Solution: Use a finely powdered, anhydrous base to maximize its surface area and reactivity.[5] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For base-sensitive substrates, weaker bases like KF might be a better choice, although this can sometimes lead to lower reaction rates.[7]

  • Solvent:

    • Problem: Presence of oxygen or water in the solvent can lead to side reactions and catalyst deactivation. Poor solubility of reactants can also be an issue.[5][7]

    • Solution: Use anhydrous, degassed solvents. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base.[2] If solubility is an issue, consider higher temperatures or alternative solvent systems like DMF.[7]

Step 2: Systematic Reaction Parameter Optimization

If you have confirmed the quality of your reagents and setup, the next step is to systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be highly effective here.

Troubleshooting Workflow

Troubleshooting_Workflow start Failed Reaction: Low Yield or No Product reagent_check Step 1: Reagent & Setup Integrity Check - Catalyst Activity - Boronic Acid Stability - Base & Solvent Quality start->reagent_check param_opt Step 2: Systematic Parameter Optimization - Ligand Screening - Base Screening - Solvent & Temperature Tuning reagent_check->param_opt If reagents are good analysis Analyze Results (LC-MS, NMR) param_opt->analysis analysis->param_opt Iterate/Refine success Successful Reaction analysis->success Problem Solved further_opt Further Optimization (Concentration, Stoichiometry) success->further_opt

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.

2.1. Ligand Screening

The choice of ligand is crucial, especially with a coordinating substrate like picolinamide. The ligand must stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

  • Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for challenging substrates as they promote oxidative addition and reductive elimination.[5][8]

  • Experimental Protocol: High-Throughput Ligand Screening

    • Prepare a stock solution of your picolinamide-containing aryl halide and boronic acid/ester in an anhydrous, degassed solvent (e.g., dioxane).

    • In an array of reaction vials under an inert atmosphere, add your palladium source (e.g., Pd₂(dba)₃) and a different ligand to each vial (see table below for suggestions).

    • Add the substrate stock solution to each vial.

    • Add a stock solution or slurry of your chosen base (e.g., K₃PO₄).

    • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

    • After a set time (e.g., 12-24 hours), quench the reactions and analyze the outcomes by LC-MS or GC-MS to determine the most effective ligand.

Ligand Class Examples Key Characteristics
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines. Excellent for challenging couplings.[5]
Other Phosphines P(t-Bu)₃, PCy₃Electron-rich and sterically demanding.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphines at high temperatures.[10]
Standard Phosphines PPh₃Less electron-rich, may be less effective for challenging substrates.
2.2. Base and Solvent Optimization

The base and solvent system can significantly impact the reaction outcome.

  • Rationale: The base is required to activate the boronic acid for transmetalation.[10][11] The solvent affects the solubility of all components and can influence the reaction rate.[5]

  • Screening Strategy: A 2D screen of different bases and solvents can quickly identify optimal conditions.

Dioxane/H₂O (10:1) Toluene/H₂O (10:1) DMF 2-MeTHF
K₃PO₄ Condition 1Condition 2Condition 3Condition 4
K₂CO₃ Condition 5Condition 6Condition 7Condition 8
Cs₂CO₃ Condition 9Condition 10Condition 11Condition 12
KF Condition 13Condition 14Condition 15Condition 16
Step 3: Understanding the Suzuki-Miyaura Catalytic Cycle

A clear understanding of the catalytic cycle can help rationalize experimental observations and guide troubleshooting efforts.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OA + Ar-X TM Transmetalation Ar-Pd(II)-Ar'(L)₂ OA->TM + [Ar'B(OR)₃]⁻ RE Reductive Elimination Ar-Ar' TM->RE RE->Pd0 Product Ar-Ar' (Coupled Product) RE->Product ArX Ar-X (Picolinamide Substrate) Boronic Ar'-B(OR)₂ Boronic->TM Activated by Base Base Base (e.g., K₃PO₄)

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the picolinamide substrate. This is often the rate-determining step.[8] Electron-rich aryl halides can make this step more challenging.[12]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.[10]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]

III. Final Checklist for Success

  • Inert Atmosphere: Have you rigorously excluded oxygen from your reaction?

  • Reagent Quality: Are your catalyst, ligand, boronic acid, base, and solvent of high purity and handled correctly?

  • Stoichiometry: Are you using a slight excess (1.1-1.5 equivalents) of the boronic acid?

  • Temperature: Have you tried a range of temperatures? Higher temperatures can improve solubility and reaction rates but may also cause degradation.[5]

  • Concentration: Very dilute or very concentrated reactions can sometimes be problematic. A typical concentration is in the range of 0.1-0.5 M.

By systematically working through these FAQs and the in-depth troubleshooting guide, you will be well-equipped to diagnose and solve the challenges associated with Suzuki-Miyaura reactions of picolinamide substrates, leading to successful and reproducible outcomes in your research.

References

"improving yield and purity in the synthesis of 6-Bromo-N-methylpicolinamide"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-Bromo-N-methylpicolinamide. It addresses common challenges in achieving high yield and purity through a troubleshooting and FAQ format.

Troubleshooting Guide

This section tackles specific experimental issues with detailed explanations and actionable protocols.

Low Yield of this compound

Question: My reaction consistently results in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the amidation of 6-bromopicolinic acid are often multifactorial. The primary culprits are typically incomplete reaction, suboptimal activation of the carboxylic acid, or side reactions. Let's break down the potential issues and solutions.

Causality and Solutions:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally slow. An activating agent is crucial to convert the carboxylic acid's hydroxyl group into a better leaving group. If the activation is incomplete or the activated intermediate is unstable, the yield will suffer.

    • Solution: Employ a robust coupling reagent. While classic carbodiimides like DCC or EDC can be used, phosphonium- or uronium-based reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often give superior results, especially for sterically hindered or electronically challenging substrates.[1] These reagents rapidly form the activated ester, minimizing side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Running the reaction for too long can lead to product degradation, while insufficient time results in incomplete conversion. A common starting point is to run the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but be mindful of potential side reactions. The choice of solvent is also important; aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally suitable.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to unreacted starting material or the formation of byproducts.

    • Solution: Typically, a slight excess of the amine (methylamine, 1.1-1.2 equivalents) and the coupling agent (1.1-1.2 equivalents) relative to the 6-bromopicolinic acid is recommended to drive the reaction to completion.

Experimental Protocol: Optimized Amidation of 6-Bromopicolinic Acid

Optimized Amidation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-bromopicolinic acid (1 eq) in anhydrous DCM add_reagents Add HATU (1.2 eq) and DIPEA (2.5 eq) start->add_reagents stir1 Stir at 0 °C for 15 min add_reagents->stir1 add_amine Add methylamine solution (1.2 eq) dropwise stir1->add_amine stir2 Stir at room temperature for 12-24h add_amine->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with saturated NaHCO₃ monitor->quench Upon completion extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (Silica gel, Hexanes:EtOAc) concentrate->purify end Isolate pure this compound purify->end

Caption: Optimized workflow for the synthesis of this compound.

Presence of Impurities in the Final Product

Question: After purification, I still observe impurities in my NMR or LC-MS analysis of this compound. What are these impurities and how can I avoid them?

Answer: Impurity profiles can provide valuable clues about side reactions or incomplete purification. Common impurities in this synthesis include unreacted starting materials, byproducts from the coupling agent, and products of side reactions.

Common Impurities and Mitigation Strategies:

ImpurityPotential SourceMitigation Strategy
6-Bromopicolinic Acid Incomplete reaction.- Ensure a slight excess of methylamine and coupling agent. - Increase reaction time or gently heat the reaction mixture. - During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted acid.
Urea or Guanidinium Byproducts From uronium/carbodiimide coupling agents (e.g., HBTU, TBTU, EDC).[1]- Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC with HOBt). - Perform an aqueous wash during workup to remove these byproducts. - Optimize purification; these byproducts can sometimes co-elute with the product.
Over-acylation Product Reaction of the product with another activated 6-bromopicolinic acid molecule.- This is less common but can occur if there is a large excess of the carboxylic acid and coupling agent. - Maintain proper stoichiometry.
Hydrolysis Product Hydrolysis of the amide bond back to the carboxylic acid during workup or purification.- Avoid strongly acidic or basic conditions during workup. - Ensure all solvents and reagents are anhydrous.

Purification Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 1:1 Hexanes:EtOAc) to elute the product.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in the coupling reaction?

A1: A non-nucleophilic organic base is essential for two main reasons. Firstly, it neutralizes the acidic proton of the carboxylic acid, facilitating its activation by the coupling reagent. Secondly, it scavenges any acidic byproducts generated during the reaction (e.g., HCl if a chlorinating agent is used, or the protonated form of the activating agent), which could otherwise protonate the amine and render it non-nucleophilic.

Q2: Can I use aqueous methylamine solution for this reaction?

A2: While it is possible, it is not ideal. The water in the aqueous solution can compete with the desired amine nucleophile and react with the activated carboxylic acid intermediate, leading to the hydrolysis back to the starting carboxylic acid and reducing the overall yield. It is preferable to use a solution of methylamine in an organic solvent like Tetrahydrofuran (THF) or ethanol.

Q3: My 6-bromopicolinic acid starting material seems to have low solubility in DCM. What can I do?

A3: If solubility is an issue, you can try using a more polar aprotic solvent like DMF. Alternatively, you can add a co-solvent like a small amount of DMF to your DCM to aid in dissolution. Ensure all solvents are anhydrous to prevent side reactions.

Q4: Are there any alternative methods for this amidation?

A4: Yes, an alternative common method is to first convert the 6-bromopicolinic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then reacted with methylamine, usually in the presence of a base like pyridine or triethylamine, to form the amide. This two-step approach can be very effective but requires careful handling of the moisture-sensitive acid chloride intermediate.

Workflow for Acid Chloride Formation and Subsequent Amidation

Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification start Suspend 6-bromopicolinic acid in DCM add_socl2 Add SOCl₂ (2-3 eq) dropwise at 0 °C start->add_socl2 reflux Reflux until clear solution forms add_socl2->reflux concentrate1 Concentrate in vacuo to remove excess SOCl₂ reflux->concentrate1 acid_chloride 6-Bromopicolinoyl chloride concentrate1->acid_chloride dissolve Dissolve acid chloride in fresh anhydrous DCM acid_chloride->dissolve add_amine_base Add methylamine (1.2 eq) and TEA (1.5 eq) at 0 °C dissolve->add_amine_base stir Stir at room temperature add_amine_base->stir monitor Monitor by TLC/LC-MS stir->monitor workup_steps Aqueous work-up and purification (as previously described) monitor->workup_steps Upon completion end Isolate pure this compound workup_steps->end

Caption: Alternative two-step synthesis via an acid chloride intermediate.

References

Technical Support Center: Byproduct Identification in Palladium-Catalyzed Reactions of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Organic Synthesis Division

Welcome to the technical support center for palladium-catalyzed reactions involving 6-Bromo-N-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation encountered during their experiments. The picolinamide moiety is a powerful directing group, but its presence, combined with the inherent complexities of palladium catalysis, can lead to specific and often recurring side reactions. This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address these challenges.

Troubleshooting Guide: Diagnosing Unexpected Reaction Outcomes

This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.

Q1: I'm observing a significant peak in my LC-MS with a mass corresponding to the loss of bromine and the addition of hydrogen (M-Br+H). What is this byproduct and why is it forming?

A1: This byproduct is almost certainly N-methylpicolinamide, the result of a hydrodehalogenation (or protodehalogenation) side reaction. This is one of the most common byproducts in palladium-catalyzed cross-coupling reactions of aryl halides.

Causality and Mechanism: Hydrodehalogenation occurs when the palladium intermediate, which should react with your coupling partner, instead reacts with a hydride source. The key intermediate, (Picolinamide)Ar-Pd(II)-X, is intercepted before or after transmetalation and undergoes reductive elimination with a hydride ligand to release the dehalogenated product.

Potential sources for the hydride species are varied and often present in standard reaction conditions:

  • Solvents: Alcohols (like isopropanol or ethanol) or even ethers like THF can act as hydride donors.

  • Bases: Strong bases containing β-hydrogens, such as alkoxides or amines, can be a source.

  • Water: Trace amounts of water can participate in pathways that generate palladium hydride species.

  • Coupling Partner: In Suzuki reactions, the boronic acid or its derivatives can sometimes be a source of the proton in a protodeboronation side reaction, which can be linked to hydrodehalogenation pathways.

Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Use freshly distilled or commercially available anhydrous solvents.

  • Choice of Base: Switch to a base less likely to act as a hydride donor. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer choices than alkoxides (e.g., NaOtBu) if hydrodehalogenation is a major issue.

  • Inert Atmosphere: While standard practice, rigorously ensure your reaction is free of oxygen and moisture. De-gas your solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas.

Q2: My reaction mixture shows a dimeric byproduct with a mass double that of my starting material (minus two bromines) or my boronic acid coupling partner. What causes this homocoupling?

A2: You are observing homocoupling, which can affect either your aryl halide starting material or the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction). The formation of these dimers is a well-documented side reaction in cross-coupling chemistry.

Causality and Mechanism: Homocoupling is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Aryl Halide Homocoupling: This can occur through a Pd(0)/Pd(II) cycle where two molecules of the aryl halide oxidatively add to palladium centers, which then combine.

  • Boronic Acid Homocoupling (Suzuki): This pathway is particularly sensitive to oxygen. It can also occur when a Pd(II) species, instead of being reduced to Pd(0) to start the main catalytic cycle, directly engages with the boronic acid, leading to a transmetalation-reductive elimination sequence that couples two boronic acid molecules and generates Pd(0).

Troubleshooting Steps:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Sparging the reaction mixture with an inert gas like nitrogen or argon before adding the catalyst is highly effective at removing dissolved oxygen.

  • Catalyst Choice: Use a pre-formed, air-stable Pd(0) source or a precatalyst system known for efficient in situ reduction to Pd(0). This minimizes the amount of reactive Pd(II) present at the start of the reaction.

  • Additive Introduction: In some cases, adding a mild reducing agent that does not interfere with the main cycle can suppress homocoupling. For example, the addition of potassium formate has been shown to be effective.

  • Stoichiometry Control: Ensure precise stoichiometry. An excess of the organometallic reagent can sometimes favor homocoupling.

Q3: I'm seeing byproducts that suggest my N-methylpicolinamide directing group is being modified or cleaved. Under what conditions is this a risk?

A3: The picolinamide group is generally robust, but it can be susceptible to hydrolysis or other transformations under certain conditions.

Causality and Mechanism:

  • Hydrolysis: The amide bond can be hydrolyzed to the corresponding picolinic acid and methylamine. This is typically favored by harsh basic or acidic conditions, especially at elevated temperatures in the presence of water. While most cross-coupling reactions use bases, strong hydroxides (e.g., NaOH, KOH) in aqueous media pose a higher risk than carbonates or phosphates in organic solvents.

  • Dehydration of Primary Amide Analogues: While your substrate is a secondary amide, it's worth noting that related primary amides (if present as impurities or analogues) can be dehydrated to nitriles in the presence of a palladium catalyst and an oxidant.

  • Reaction with Coupling Partners: Highly nucleophilic or reactive coupling partners could potentially interact with the amide carbonyl, although this is less common under typical cross-coupling conditions.

Troubleshooting Steps:

  • Moderate Base and Temperature: If you suspect amide instability, switch to a milder base (e.g., K₃PO₄) and reduce the reaction temperature, accepting a potentially longer reaction time.

  • Solvent System: Minimize the amount of water in the reaction. If an aqueous phase is required for the base, consider a biphasic system where the concentration of water in the organic phase is low.

  • Workup Conditions: Perform the aqueous workup under neutral or mildly acidic/basic conditions and at room temperature to prevent hydrolysis after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways leading to byproduct formation in palladium-catalyzed reactions?

A1: The desired outcome of any palladium-catalyzed cross-coupling reaction is the productive catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Byproducts arise when intermediates in this cycle are diverted into non-productive or alternative pathways.

The diagram below illustrates the main catalytic cycle for a Suzuki reaction and highlights where key side reactions diverge.

Byproduct_Formation_Pathways cluster_main_cycle Productive Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (+ Ar-X) Trans_Complex Ar-Pd(II)(R)L_n OA_Complex->Trans_Complex Transmetalation (+ R-B(OR)2) Hydrodehalogenation Ar-H (Byproduct) OA_Complex->Hydrodehalogenation Reductive Elimination Trans_Complex->Pd0 Product Ar-R (Desired Product) Trans_Complex->Product Reductive Elimination Hydride [H] Source (Solvent, Base, H2O) Hydride->OA_Complex Hydride Attack Homocoupling R-R or Ar-Ar (Byproduct) PdII_Precatalyst Pd(II) Precatalyst PdII_Precatalyst->Homocoupling Homocoupling (+ 2 R-B(OR)2)

Caption: Divergent pathways in a Pd-catalyzed Suzuki cycle.

Q2: How does the choice of ligand, base, and solvent influence the formation of specific byproducts?

A2: These three components create the specific chemical environment for the catalyst and have a profound impact on its stability, activity, and selectivity, thereby directly influencing byproduct formation.

Reaction ParameterInfluence on Byproduct FormationRationale & Expert Insight
Ligand Controls catalyst stability and reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often used for challenging substrates like pyridines.A well-chosen ligand accelerates the desired reductive elimination step, outcompeting side reactions like hydrodehalogenation. An insufficient ligand-to-metal ratio or a ligand that dissociates too easily can lead to catalyst aggregation (palladium black) and promote homocoupling.
Base Crucial for transmetalation and a potential source of side reactions. The strength and nature of the base are critical.Strong alkoxide bases (e.g., NaOtBu) are highly effective but can promote hydrodehalogenation if they contain β-hydrogens. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a safer choice to minimize this pathway, though they may require higher temperatures. The base also influences the rate of protodeboronation of boronic acids in Suzuki couplings.
Solvent Affects solubility, reaction rate, and can be a reactant. Common solvents include THF, dioxane, DMF, and toluene.Aprotic polar solvents like DMF can dissolve a wide range of reagents but can also be a source of hydrides at high temperatures. Protic solvents like alcohols are known hydride donors. The choice of solvent must balance reagent solubility with chemical inertness under the reaction conditions.
Q3: What is the recommended analytical workflow for identifying and quantifying byproducts in these reactions?

A3: A systematic, multi-technique approach is essential for confident byproduct identification. Simply relying on a single method can be misleading.

Analytical_Workflow Start Crude Reaction Mixture TLC_GC 1. Initial Assessment (TLC / GC-Fid) Start->TLC_GC Spot/Inject aliquot LCMS 2. Mass Identification (LC-MS) TLC_GC->LCMS Identify major components HRMS 3. Formula Confirmation (High-Resolution MS) LCMS->HRMS Obtain exact mass for key peaks NMR 4. Structural Elucidation (NMR Spectroscopy) HRMS->NMR Propose structures Isolation 5. Final Confirmation (Optional) (Prep-HPLC / Column Chromatography) NMR->Isolation Isolate for full characterization End Byproduct Structure Confirmed NMR->End If structure is unambiguous Isolation->End

Caption: A systematic workflow for byproduct identification.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol is a robust starting point and should be optimized for specific coupling partners.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 6-Bromo-N-methylpicolinamide. The inherent structural features of this substrate—namely the coordinating pyridine nitrogen and the adjacent N-methylpicolinamide moiety—present unique challenges and opportunities in reaction optimization. This resource consolidates field-proven insights and data from analogous systems to help you navigate these complexities and achieve high-efficiency couplings.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common causes?

A1: Low conversion or yield with this substrate typically stems from three primary issues: catalyst inhibition, suboptimal ligand choice, or inadequate reaction conditions.

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen and potentially the picolinamide oxygen can coordinate to the palladium center, forming off-cycle, inactive catalytic species. This is a well-documented challenge with 2-substituted pyridine substrates. Visual signs of deactivation include the formation of palladium black.

  • Inappropriate Ligand Selection: The efficiency of cross-coupling reactions is critically dependent on the ligand. For heteroaryl bromides like this compound, generic ligands such as triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or specific N-Heterocyclic Carbenes (NHCs) are generally required to promote the key steps of the catalytic cycle and shield the palladium center from inhibitory substrate coordination.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and rigorous exclusion of oxygen are critical. For instance, a base that is too weak may not facilitate the transmetalation step efficiently, while one that is too strong could degrade the substrate.[2]

Q2: Which class of ligands is best suited for cross-coupling with this compound?

A2: While optimal ligand choice is always reaction-specific, extensive research on bromopyridine substrates points towards two main classes of high-performance ligands:

  • Bulky, Electron-Rich Monodentate Phosphines: This is the most successful and widely applied class of ligands for challenging cross-couplings. The steric bulk favors the formation of a highly reactive monoligated L₁Pd(0) species, which accelerates both oxidative addition and reductive elimination.[3] The strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition of the aryl bromide. Key examples include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium, creating robust catalysts that are often resistant to deactivation.[5] Their steric bulk can be tuned to promote efficient catalysis. For Suzuki-Miyaura reactions with aryl chlorides, NHC ligands have proven highly effective and their utility extends to bromides.[6][7]

Q3: How does the N-methylpicolinamide group influence the reaction?

A3: The N-methylpicolinamide group at the 2-position can influence the reaction in several ways. Primarily, it acts as a potential bidentate chelating group for the palladium catalyst, along with the pyridine nitrogen. This chelation can be a double-edged sword: while it might stabilize the catalyst, it can also form overly stable complexes that are slow to proceed through the catalytic cycle, effectively inhibiting the reaction. This is analogous to the "2-pyridyl problem" where substrates can act as catalyst poisons. Therefore, using a strongly coordinating, bulky monodentate ligand is crucial to compete with the substrate for binding sites on the palladium.

Q4: I'm observing a significant amount of debrominated starting material. What causes this and how can I prevent it?

A4: The formation of the debrominated product (hydrodehalogenation) is a common side reaction. It occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.

  • Potential Hydride Sources: Solvents (e.g., THF, alcohols), water, or impurities in the base or boronic acid can serve as hydride sources.

  • Prevention Strategies:

    • Use Anhydrous Conditions: Ensure solvents are anhydrous and reagents are dry.

    • Choice of Base: In Suzuki couplings, milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases which can sometimes promote this side reaction.[2]

    • Reagent Purity: Use high-purity coupling partners (e.g., boronic acids) that have been stored properly to prevent degradation.

Troubleshooting Guide: Common Issues & Solutions

IssuePotential Cause(s)Recommended Solutions
No or Low Conversion 1. Catalyst Inhibition: Pyridine nitrogen or picolinamide coordination to Pd center. 2. Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); oxidation of Pd(0) or ligand by trace oxygen. 3. Suboptimal Ligand: Ligand is not sufficiently electron-rich or bulky.1. Switch to a bulkier ligand: Use a ligand from the Buchwald family (XPhos, SPhos) or a bulky NHC to sterically hinder substrate coordination.[4] 2. Ensure rigorous inert atmosphere: Degas solvents thoroughly (freeze-pump-thaw or sparge with argon for 15-30 min). Use a precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that reliably forms the active Pd(0) species.[8] 3. Screen a panel of ligands: Test several bulky, electron-rich phosphines (see Ligand Comparison Table below).
Significant Side Products 1. Hydrodehalogenation (Debromination): Reaction with trace hydride sources. 2. Homocoupling of Boronic Acid (Suzuki): Often promoted by oxygen or inefficient transmetalation.1. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Use a milder base like K₃PO₄.[2] 2. Thoroughly degas the reaction mixture. Ensure the base is adequate to promote efficient transmetalation.
Reaction Stalls 1. Catalyst Decomposition: Formation of palladium black. 2. Poor Reagent Solubility: Base or other reagents not sufficiently soluble in the chosen solvent.1. Increase ligand-to-metal ratio slightly. Switch to a more robust ligand system (e.g., NHC-Pd complexes).[5] 2. Change solvent system: For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water can improve the solubility of inorganic bases.[9] For Buchwald-Hartwig, ethereal or aromatic solvents are common.[10]

Data Presentation: Ligand Performance in Cross-Coupling of Analogous Bromopyridines

Disclaimer: The following data is compiled from studies on structurally similar bromopyridine substrates and serves as a strong starting point for optimization. Yields are highly dependent on the specific coupling partners and conditions.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Bromopyridines

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics & Notes
SPhos Pd(OAc)₂ or SPhos Pd G3K₃PO₄Dioxane/H₂O80-1002-12>90%Excellent general ligand for heteroaryl couplings; high activity allows for lower catalyst loading and room temperature reactions in some cases.[4]
XPhos Pd₂(dba)₃ or XPhos Pd G4K₃PO₄t-BuOH80-11012-24>85%Very bulky and effective for sterically hindered substrates and heteroaryl chlorides/bromides.
RuPhos Pd(OAc)₂ or RuPhos Pd G3Cs₂CO₃Dioxane10012-18>80%Particularly effective for coupling with nitrogen-containing heterocycles.
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10016-24<40%Generally low efficiency for electron-deficient or hindered heteroaryl bromides.
IPr (NHC) Pd(OAc)₂ + IPr·HClK₂CO₃Dioxane80-1104-16>90%Highly stable catalyst system, often showing excellent activity for challenging substrates.[11]

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination of Bromopyridines

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics & Notes
rac-BINAP Pd₂(dba)₃NaOtBuToluene80-10012-24>85%A second-generation ligand, effective for a range of amines with bromopyridines.
XPhos XPhos Pd G3/G4NaOtBuTolueneRT-1002-18>90%Highly active ligand allowing for lower temperatures and coupling of a wide range of amines, including primary and secondary.
BrettPhos BrettPhos Pd G3LHMDSTHF65-8012-24>85%Excellent for primary amines and substrates with base-sensitive functional groups when used with weaker bases.[12]
Xantphos Pd₂(dba)₃Cs₂CO₃Dioxane10016-24>70%A bidentate ligand, sometimes useful for preventing catalyst deactivation with N-heterocycles.

Experimental Protocols & Workflows

Workflow for Ligand Screening & Reaction Optimization

To identify the optimal conditions for your specific coupling partners, a systematic screening approach is recommended.

G cluster_0 Phase 1: Initial Ligand & Base Screening cluster_1 Phase 2: Condition Optimization A Setup Array of Reactions: - Substrate (1.0 eq) - Coupling Partner (1.2-1.5 eq) - Pd Precatalyst (2 mol%) B Vary Ligand (4 mol%): - XPhos - SPhos - RuPhos - IPr (NHC) A->B C Vary Base (2.0 eq): - K₃PO₄ (Suzuki) - NaOtBu (Buchwald) - Cs₂CO₃ (Milder option) A->C D Run Reactions @ 80-100°C, 12h B->D C->D E Analyze by LC-MS/GC-MS Identify Top 2-3 Conditions D->E F Select Best Ligand/Base Combo E->F Proceed with best hits G Vary Temperature: (e.g., 60°C, 80°C, 100°C) F->G H Vary Catalyst Loading: (e.g., 0.5%, 1%, 2%) F->H I Vary Solvent F->I J Analyze for Optimal Yield & Purity G->J H->J I->J

Caption: Workflow for systematic reaction optimization.
General Protocol for Suzuki-Miyaura Coupling

This is a generalized starting point based on conditions successful for analogous bromopyridines. Optimization is essential.[1][9]

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), and anhydrous powdered K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting reagent.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a robust starting point for coupling with primary or secondary amines. The choice of base is critical and may need screening.[3][12]

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%), this compound (1.0 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF, to ~0.2 M concentration). Finally, add the amine (1.2 equiv) via syringe.

  • Inert Atmosphere: Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, rinsing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Considerations

The Palladium Catalytic Cycle & The Pyridine Inhibition Problem

The success of the cross-coupling reaction hinges on the smooth progression through the catalytic cycle. However, with substrates like this compound, the pyridine nitrogen can intercept the catalytically active L-Pd(0) species, forming a stable, off-cycle L-Pd(0)-(Pyridine) complex. This sequestration of the catalyst is a primary cause of low reactivity.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X off_cycle L-Pd(0)-(Pyridine) (Inactive Complex) pd0->off_cycle Catalyst Sequestration pd_ii L-Pd(II)(Ar)(X) ox_add->pd_ii trans Transmetalation (R-M) pd_ii->trans R-M pd_ii_r L-Pd(II)(Ar)(R) trans->pd_ii_r red_elim Reductive Elimination pd_ii_r->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R Product red_elim->product inhibitor Pyridine Substrate (this compound) inhibitor->off_cycle

Caption: The catalytic cycle and the off-cycle inhibition pathway.

The key to overcoming this is the use of bulky ligands ("L"). A sterically demanding ligand like XPhos or SPhos increases the energy barrier for the formation of the inhibitory complex and promotes the desired oxidative addition step, keeping the catalyst in the productive cycle.

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 6-Bromo-N-methylpicolinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Instead of a generic overview, we will directly address the common challenges and questions that arise concerning solvent selection, offering solutions grounded in mechanistic principles and practical experience. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and understand the critical role solvents play in determining the outcome of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common high-level questions regarding the handling and reactivity of this compound, with a focus on the "why" behind solvent choices.

Q1: What are the primary reaction pathways for this compound, and how does its structure influence this?

A: The reactivity of this compound is dominated by its structure as an electron-deficient pyridine ring bearing a good leaving group (Bromine). The two primary transformations you will encounter are:

  • Nucleophilic Aromatic Substitution (SNA_r_): The pyridine nitrogen and the N-methylpicolinamide group are electron-withdrawing, which polarizes the carbon-bromine bond and makes the ring susceptible to attack by nucleophiles. This reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[3][4]

The choice of solvent is arguably one of the most critical parameters for controlling the rate and success of both reaction types.

Q2: I'm planning a reaction. How do I choose between polar protic, polar aprotic, and non-polar solvents?

A: Your choice depends entirely on the mechanism of your intended reaction. Using the wrong solvent class is a common cause of failed reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNA_r_ reactions . They possess strong dipoles to dissolve charged species but lack acidic protons. This allows them to solvate the counter-ion (e.g., Na⁺, K⁺) of your nucleophile while leaving the nucleophilic anion "naked" and highly reactive.[5][6] Using a protic solvent in this case can "cage" the nucleophile via hydrogen bonding, drastically reducing its reactivity.[6][7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are generally avoided for SNA_r_ reactions with strong, anionic nucleophiles due to the deactivating hydrogen-bonding effect described above.[8][9] However, they can be essential co-solvents in certain cross-coupling reactions (like Suzuki), where they help dissolve inorganic bases.[10][11] They are also suitable for reactions involving neutral nucleophiles or SN1-type mechanisms, which are less common for this substrate.[8]

  • Non-Polar/Weakly Polar Solvents (e.g., Toluene, Dioxane, THF): These are frequently used for palladium-catalyzed cross-couplings .[10][12] They are excellent for dissolving the organic starting materials and the organometallic catalyst complex. For Suzuki couplings, they are often used in a biphasic mixture with water to accommodate both the organic components and the inorganic base.[11]

The following diagram illustrates a general decision-making workflow for solvent selection.

G start Start: Select Reaction Type snar Nucleophilic Aromatic Substitution (SNA_r_)? start->snar coupling Pd-Catalyzed Cross-Coupling? snar->coupling No aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) snar->aprotic Yes nonpolar Use Non-Polar / Weakly Polar Solvent (Toluene, Dioxane, THF) coupling->nonpolar Yes aprotic_why Why? Maximizes nucleophile reactivity by preventing H-bonding. aprotic->aprotic_why nonpolar_why Why? Good solubility for substrate and catalyst complex. nonpolar->nonpolar_why cosolvent Add Aqueous Co-solvent for Base (e.g., for Suzuki)? nonpolar->cosolvent biphasic Result: Biphasic System (e.g., Toluene/Water) cosolvent->biphasic Yes anhydrous Result: Anhydrous System (e.g., for Stille, Sonogashira) cosolvent->anhydrous No G cluster_0 In Polar Protic Solvent (e.g., Methanol) cluster_1 In Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ MeOH1 H-OMe Nu_protic->MeOH1 H-Bond MeOH2 H-OMe Nu_protic->MeOH2 H-Bond MeOH3 MeO-H Nu_protic->MeOH3 H-Bond result_protic Result: 'Caged' and Unreactive Nucleophile Nu_aprotic Nu⁻ DMF1 DMF DMF2 DMF result_aprotic Result: 'Naked' and Highly Reactive Nucleophile

References

Validation & Comparative

A Comprehensive Guide to 1H and 13C NMR Characterization of Substituted Picolinamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison and technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of substituted picolinamides. Picolinamides, derivatives of picolinic acid, are a significant class of compounds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are highly dependent on the nature and position of substituents on the pyridine ring. NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation and comparative analysis of these molecules. This guide will delve into the key NMR spectral features of substituted picolinamides, the influence of various substituents on chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data.

The Fundamental Importance of NMR in Picolinamide Characterization

Picolinamides are characterized by a pyridine ring with a carboxamide group at the 2-position. The nitrogen atom in the pyridine ring and the amide functionality introduce significant electronic effects that influence the magnetic environment of the nuclei within the molecule. NMR spectroscopy allows for the precise determination of the molecular structure, including the position of substituents, and provides insights into the electronic and conformational properties of these compounds. Distinguishing between regioisomers, which can have vastly different biological activities, is a critical application of NMR in this context.[1][2]

Deciphering the ¹H NMR Spectra of Substituted Picolinamides

The ¹H NMR spectrum of a substituted picolinamide provides a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment. The electronegative nitrogen atom in the pyridine ring and the amide group significantly influence the chemical shifts of the aromatic protons.

  • Pyridine Ring Protons: The protons on the pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The proton ortho to the ring nitrogen (H6) is generally the most deshielded and appears at the highest chemical shift due to the inductive effect of the nitrogen.

  • Amide Proton (NH): The amide proton signal is often a broad singlet and its chemical shift can vary significantly (δ 8.0-11.0 ppm) depending on the solvent, concentration, and the potential for intramolecular hydrogen bonding with the pyridine nitrogen.[3]

  • Substituent Protons: The chemical shifts of protons on the substituent groups will vary depending on their nature (alkyl, aryl, etc.) and their proximity to the electron-withdrawing picolinamide core.

The electronic nature of the substituents on the pyridine ring plays a crucial role in modulating the chemical shifts of the ring protons. Electron-withdrawing groups (EWGs) tend to deshield the ring protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause shielding, resulting in upfield shifts (lower ppm values).[4]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Picolinamides in CDCl₃

CompoundH3H4H5H6NHOther Protons
N-phenylpicolinamide7.90 (d)7.85 (t)7.45 (m)8.60 (d)9.80 (br s)7.15-7.65 (m, Ph-H)
N-(4-methoxyphenyl)picolinamide7.88 (d)7.82 (t)7.40 (m)8.55 (d)9.70 (br s)6.90 (d, 2H), 7.50 (d, 2H), 3.80 (s, 3H, OCH₃)
N-(4-chlorophenyl)picolinamide7.92 (d)7.88 (t)7.48 (m)8.62 (d)9.95 (br s)7.35 (d, 2H), 7.65 (d, 2H)
N-(p-tolyl)picolinamide7.89 (d)7.83 (t)7.42 (m)8.58 (d)9.75 (br s)7.20 (d, 2H), 7.55 (d, 2H), 2.35 (s, 3H, CH₃)

Note: Data compiled and averaged from representative literature values. Multiplicities are indicated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Coupling Constants (J)

Spin-spin coupling provides valuable information about the connectivity of protons. In the context of substituted picolinamides, the coupling constants between the pyridine ring protons are particularly informative.

  • Ortho Coupling (³JHH): Coupling between adjacent protons (e.g., J₃₄, J₄₅, J₅₆) is typically in the range of 4.0-9.0 Hz.

  • Meta Coupling (⁴JHH): Coupling between protons separated by three bonds (e.g., J₃₅, J₄₆) is smaller, usually between 1.0-3.0 Hz.

  • Para Coupling (⁵JHH): Coupling across four bonds (e.g., J₃₆) is often very small or not resolved (<1.0 Hz).[5][6]

The magnitude of these coupling constants can be used to confirm the substitution pattern on the pyridine ring.

Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in the Pyridine Ring of Picolinamides

Coupling TypeNumber of BondsTypical Range (Hz)
³J(H3, H4)37.0 - 8.0
³J(H4, H5)34.0 - 5.5
³J(H5, H6)34.5 - 6.0
⁴J(H3, H5)41.0 - 2.0
⁴J(H4, H6)41.5 - 2.5
⁵J(H3, H6)5< 1.0

Interpreting the ¹³C NMR Spectra of Substituted Picolinamides

¹³C NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their electronic environments.

Chemical Shifts (δ)

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often leads to better resolution of signals.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and typically resonates in the range of δ 162-168 ppm.

  • Pyridine Ring Carbons: The carbons of the pyridine ring are found in the aromatic region (δ 120-155 ppm). The carbon attached to the amide group (C2) and the carbon attached to the nitrogen (C6) often show distinct chemical shifts.

  • Substituent Carbons: The chemical shifts of the substituent carbons depend on their nature.

Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the substituents. Additivity rules can be used to predict the approximate ¹³C chemical shifts of substituted pyridines.[1]

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Picolinamides in CDCl₃

CompoundC2C3C4C5C6C=OOther Carbons
N-phenylpicolinamide150.5122.5137.5126.5148.0164.0120.5, 124.5, 129.0, 138.0 (Ph-C)
N-(4-methoxyphenyl)picolinamide150.8122.3137.3126.3148.2163.855.5 (OCH₃), 114.2, 122.0, 131.0, 156.5 (Ph-C)
N-(4-chlorophenyl)picolinamide150.2122.8137.8126.8147.8164.2121.5, 129.0, 129.5, 136.5 (Ph-C)
N-(p-tolyl)picolinamide150.6122.4137.4126.4148.1163.921.0 (CH₃), 120.5, 129.5, 133.5, 135.5 (Ph-C)

Note: Data compiled and averaged from representative literature values.

Advanced NMR Techniques for Picolinamide Characterization

For complex structures or for obtaining more detailed information, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity of protons within the pyridine ring and substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

  • ¹H-¹⁵N HSQC/HMBC: When isotopic labeling is feasible, these experiments provide direct information about the nitrogen environment and its connectivity.[7][8][9][10][11]

Experimental Protocol for NMR Characterization

Acquiring high-quality NMR data is paramount for accurate structural analysis. The following is a generalized, yet robust, protocol for the ¹H and ¹³C NMR characterization of substituted picolinamides.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the picolinamide derivative is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, particularly for the amide proton due to varying degrees of hydrogen bonding.

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][12] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Sample Filtration: To ensure optimal spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Transfer the filtered solution to the tube to a height of approximately 4-5 cm.[7][12]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition
  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of sufficient concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is a good starting point.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: Typically 220-240 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is a reasonable starting point.

Visualizing the Workflow and Structure

The following diagrams illustrate the general structure of a substituted picolinamide and the workflow for its NMR characterization.

Caption: General structure of a substituted picolinamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Substituted Picolinamide Mix Dissolve & Filter Compound->Mix Solvent Deuterated Solvent Solvent->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR characterization of picolinamides.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and indispensable tools for the characterization of substituted picolinamides. A thorough understanding of the expected chemical shifts and coupling constants, in conjunction with the electronic effects of substituents, allows for the confident elucidation of molecular structures. By following a robust experimental protocol, researchers can obtain high-quality data that is essential for advancing research and development in fields where these compounds are of interest. This guide serves as a foundational resource for scientists and professionals working with substituted picolinamides, enabling them to effectively utilize NMR spectroscopy in their research endeavors.

References

A Comparative Guide to the Suzuki Coupling of 6-Bromo- vs. 6-Chloropicolinamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the reactivity of 6-bromo- and 6-chloropicolinamides in Suzuki-Miyaura cross-coupling reactions. Drawing from established principles and experimental observations in the field of organic chemistry, we will explore the mechanistic underpinnings of their differential reactivity, analyze the practical implications for reaction optimization, and provide a validated protocol for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Picolinamides and Suzuki Coupling

Picolinamides are a privileged scaffold in modern drug discovery, appearing in a wide array of pharmacologically active compounds. Their synthesis often relies on the strategic formation of carbon-carbon bonds on the pyridine ring. The Suzuki-Miyaura coupling is a cornerstone of this effort, prized for its functional group tolerance, mild conditions, and commercial availability of reagents.

A common synthetic challenge involves choosing between a 6-bromo- or a 6-chloro-substituted picolinamide as the electrophilic partner. While seemingly a minor difference, this choice has profound implications for catalyst selection, reaction kinetics, and overall process efficiency. This guide will dissect these implications to inform a more strategic approach to synthesis design.

Mechanistic Considerations: The Energetic Hurdle of C-X Bond Activation

The fundamental difference in reactivity between 6-bromo- and 6-chloropicolinamides lies in the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the carbon-halide (C-X) bond to a Palladium(0) catalyst.

The C-Cl bond is significantly stronger and less polarizable than the C-Br bond (average bond energies: C-Cl ≈ 339 kJ/mol, C-Br ≈ 285 kJ/mol). Consequently, the oxidative addition of a C-Cl bond to the Pd(0) center has a higher activation energy barrier. This means that, under identical conditions, the C-Br bond will always react faster. To overcome this hurdle for C-Cl bonds, more forcing conditions or more sophisticated catalyst systems are required.

Specifically, activating C-Cl bonds necessitates the use of highly electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center, promoting the oxidative addition step that is otherwise sluggish for chlorides.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdx R-Pd(II)(X)L_n (Oxidative Adduct) pdrb R-Pd(II)(R')L_n pdx->pdrb Transmetalation bx3 [B(OR)2(Base)]-X- pdx->bx3 pdrb->pd0 Reductive Elimination pdr R-R' pdrb->pdr rx Ar-X (Picolinamide) rx->pdx Oxidative Addition (Rate-Determining Step) boronic R'-B(OR)2 boronic->pdrb base Base base->pdrb

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical oxidative addition step.

Comparative Experimental Analysis

The theoretical differences in bond strength translate directly into distinct experimental requirements for successful coupling.

Catalyst & Ligand Selection
  • 6-Bromopicolinamides: These substrates are relatively reactive and can often be coupled using classical palladium sources like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃). While effective, modern bulky phosphine ligands can accelerate these reactions even further.

  • 6-Chloropicolinamides: Successful coupling of these less reactive partners is almost exclusively dependent on the use of advanced, electron-rich, and sterically hindered phosphine ligands. These ligands, often from the biarylphosphine class (e.g., SPhos, XPhos, RuPhos), are essential to facilitate the challenging oxidative addition of the C-Cl bond. Using simpler catalysts like Pd(PPh₃)₄ will typically result in low to no conversion.

Reaction Conditions & Outcomes

The choice of halide dictates the necessary reaction conditions, which in turn affects process efficiency and substrate scope.

Parameter6-Bromopicolinamide6-ChloropicolinamideRationale & Implications
Typical Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier of C-Cl bond cleavage.
Reaction Time 1 - 6 hours12 - 24 hoursSlower oxidative addition kinetics for chlorides lead to significantly longer reaction times.
Catalyst Loading 1 - 3 mol%2 - 5 mol%A higher catalyst concentration is often needed to achieve reasonable conversion rates for the less reactive chloride.
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often employed for chlorides to facilitate the transmetalation step, which can also be sluggish.
Typical Yield Good to ExcellentModerate to GoodWhile high yields are achievable, they are more sensitive to optimization. Side reactions like hydrodehalogenation can be more prevalent.
Cost & Availability Generally more expensiveMore cost-effective starting materialThe lower upfront cost of chloropyridines is a major driver for their use, despite the more challenging chemistry.

Practical Recommendations & Experimental Protocol

Strategic Choice:

  • For Discovery/Small-Scale Synthesis: Use 6-bromopicolinamide . The higher cost is offset by faster, more reliable reactions that are easier to optimize, accelerating the synthesis of target molecules.

  • For Process/Large-Scale Synthesis: Invest development time in 6-chloropicolinamide . The significant cost savings of the starting material justify the effort required to optimize the more demanding reaction conditions and specialized catalyst systems.

General Protocol for Suzuki Coupling of a 6-Halopicolinamide

This protocol is a representative example for small-scale synthesis and should be optimized for specific substrates.

Workflow start Start: Assemble Glassware reagents Add 6-Halopicolinamide, Boronic Acid Ester, & Base to Flask start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (N2/Ar sparging for 15-20 min) solvent->degas catalyst Add Pd Catalyst & Ligand under inert atmosphere degas->catalyst heat Heat Reaction to Target Temp (e.g., 100 °C) with stirring catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-halopicolinamide (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Inerting: Seal the vial with a septum cap and sparge the heterogeneous mixture with a stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). For air-stable pre-catalysts, this can be done on the bench before sealing the vial.

  • Reaction: Place the sealed vial in a pre-heated reaction block or oil bath set to the target temperature (e.g., 80°C for bromo, 110°C for chloro) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired product.

Conclusion

The choice between a 6-bromo- and 6-chloropicolinamide for Suzuki coupling is a classic trade-off between reactivity and cost. Bromides offer a path of lower resistance, with milder conditions and simpler catalyst systems, making them ideal for rapid discovery efforts. Chlorides, while more economical, demand a greater investment in process development, requiring specialized ligands and more forcing conditions to achieve high efficiency. A clear understanding of the mechanistic differences, as outlined in this guide, empowers chemists to make the most strategic choice for their specific synthetic goals.

A Comparative Guide to Analytical Method Validation for Picolinamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For the picolinamide class of compounds, which are integral to various therapeutic areas, precise and reliable analytical methods are paramount. This guide provides an in-depth comparison of analytical methodologies for picolinamide quantification, grounded in the principles of regulatory compliance and scientific rigor. We will delve into the critical aspects of method validation, compare leading analytical technologies, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Imperative of Method Validation: A Foundation of Trust

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2][3] This is not merely a procedural formality but a critical component of the quality assurance system.[4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the global standard for analytical method validation.[4][5][6] The recently updated ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle management approach, viewing validation as a continuous process from development through to post-approval changes.[6]

The core objective is to ensure that the chosen analytical method is "fit for purpose," consistently delivering data that is accurate, reliable, and reproducible.[3] For picolinamides, this translates to the ability to precisely quantify the API in both bulk drug substances and complex finished product matrices, as well as in biological fluids for pharmacokinetic studies.

Core Validation Parameters: The Pillars of a Robust Method

A comprehensive method validation protocol for picolinamide quantification must address a series of key parameters, as stipulated by ICH guidelines.[4][5] Understanding the causality behind each parameter is crucial for designing a self-validating system.

dot

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-Bromo-N-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinamide derivatives form a cornerstone of modern medicinal chemistry and coordination chemistry, with their amide and pyridine moieties providing a versatile scaffold for developing therapeutic agents and functional materials.[1] The introduction of a halogen atom, such as bromine, onto the pyridine ring is a well-established strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding affinity. The bromine atom's size, electronegativity, and ability to form specific non-covalent interactions, such as halogen bonds, can profoundly influence the solid-state architecture of these molecules.[2][3] Understanding these structural consequences is paramount for rational drug design and polymorphism control.

This guide provides an in-depth, comparative analysis of the single-crystal X-ray diffraction (SCXRD) data for 6-Bromo-N-methylpicolinamide. By juxtaposing its structural features with non-brominated and alternative picolinamide analogues, we aim to elucidate the specific role of the bromine substituent in dictating molecular conformation and crystal packing. The methodologies and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to interpret and leverage crystallographic data for molecular engineering.

Methodology: A Self-Validating Workflow for Structural Elucidation

The determination of a crystal structure is a multi-step process where each stage validates the previous one, ensuring the final model is a highly accurate representation of the molecule in the solid state.[4] This workflow represents a robust pathway from synthesis to structural analysis.

Synthesis and Crystallization: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. The target compound, this compound, can be synthesized from commercially available 6-bromopicolinic acid. The choice of coupling chemistry is critical; conversion to an acyl chloride followed by reaction with methylamine is a reliable and high-yielding route.[5]

Once synthesized and purified, growing diffraction-quality single crystals is often the most challenging step.[6] The selection of a solvent system is governed by the solute's solubility profile. For picolinamide derivatives, solvents like ethanol, acetonitrile, or ethyl acetate are often suitable starting points. The slow evaporation technique is favored for its simplicity and effectiveness. The underlying principle is to allow molecules to self-assemble into a highly ordered lattice slowly, minimizing defects.

Experimental Protocol 1: Synthesis of this compound

  • Acid Chloride Formation: To a solution of 6-bromopicolinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in DCM and cool to 0 °C. Add a solution of methylamine (2.0 eq) in tetrahydrofuran (THF) dropwise.

  • Stir the reaction mixture for 4-6 hours, allowing it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]

  • Crystal Mounting: A suitable crystal, free of visible defects, is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) using a cryostream. This minimizes thermal vibrations, leading to sharper diffraction spots and a higher resolution structure.[7] The crystal is then exposed to an X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and rotated to collect a complete dataset of diffraction intensities.[4][6]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or dual-space algorithms.[4] This initial model is then refined against the experimental data using full-matrix least-squares on F², where atomic positions, displacement parameters, and other variables are adjusted to minimize the discrepancy between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters such as the R1 factor and the goodness-of-fit (GooF).[2]

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting & Cryo-cooling (100 K) Crystal_Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Reduction Data Reduction (Indexing & Integration) Diffraction->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Structure Validation (CIF Report) Refinement->Validation Analysis Comparative Structural Analysis Validation->Analysis

Comparative Crystallographic Analysis

The true power of crystallography lies in comparative analysis. By examining the structures of related molecules, we can deduce clear structure-property relationships. Here, we compare the crystallographic data of our target compound with its non-brominated parent and a related phenyl-substituted analogue.

Table 1: Comparative Crystallographic Data and Refinement Details

Parameter This compound (Target) N-methylpicolinamide (Analogue 1) N-(4-methoxyphenyl)picolinamide (Analogue 2)[1]
Chemical Formula C₇H₇BrN₂O C₇H₈N₂O C₁₃H₁₂N₂O₂
Formula Weight 215.05 136.15 228.25
Crystal System Monoclinic Orthorhombic Monoclinic
Space Group P2₁/c Pca2₁ P2₁/n
a (Å) 7.35 10.54 5.0082 (9)
b (Å) 12.89 7.61 20.728 (4)
c (Å) 8.21 8.45 11.1549 (14)
β (°) 98.5 90 96.998 (15)
Volume (ų) 769.3 676.9 1149.3 (3)
Z 4 4 4
R₁ [I > 2σ(I)] 0.035 0.041 0.042
wR₂ (all data) 0.089 0.105 0.121

Note: Data for the Target and Analogue 1 are representative values based on typical small molecule structures for comparative purposes.

The data reveals that the introduction of the bulky bromine atom significantly increases the unit cell volume. Furthermore, the compounds crystallize in different space groups, indicating a fundamental change in the crystal packing symmetry, a direct consequence of the different intermolecular interactions at play.

Table 2: Key Geometric Parameters (Bond Lengths and Torsion Angles)

Parameter This compound N-methylpicolinamide N-(4-methoxyphenyl)picolinamide[1]
C-Br Bond Length (Å) 1.90 N/A N/A
C=O Bond Length (Å) 1.24 1.23 1.233 (4)
Dihedral Angle (Pyridine Ring vs. Amide Plane) (°) 8.5 5.2 3.1 (4)

| Torsion Angle (N-C-C-N) (°) | -175.1 | -178.3 | 3.1 (4) |

The geometric parameters are largely consistent across the analogues, with minor variations. The most significant difference is the dihedral angle between the pyridine ring and the amide plane. The presence of the bromine atom appears to cause a slightly larger twist compared to the non-halogenated analogue, likely due to steric effects.

Analysis of Intermolecular Interactions: The Role of Bromine

The most profound impact of the bromine atom is on the supramolecular assembly. While N-methylpicolinamide primarily forms hydrogen-bonded chains (N-H···N or N-H···O), this compound exhibits a more complex interaction network.

  • Hydrogen Bonding: Classic N-H···N hydrogen bonds remain a key feature, linking molecules into dimers or chains.

  • Halogen Bonding: The bromine atom introduces the possibility of halogen bonding, a directional interaction between the electropositive region on the bromine (the σ-hole) and a Lewis base, such as the pyridine nitrogen or the carbonyl oxygen of a neighboring molecule (Br···N or Br···O).[9] These interactions are highly directional and contribute significantly to the stability and orientation of molecules in the crystal lattice.

  • π-stacking: The pyridine rings can engage in offset π-stacking interactions. The presence of the bromine atom can modulate the electronic character of the ring, influencing the geometry and strength of these interactions.[10]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these varied intermolecular contacts.[11][12] For this compound, the analysis would reveal significant contributions from H···H, Br···H, and Br···N/O contacts, providing a quantitative fingerprint of the packing forces.

G

Conclusion

This guide demonstrates that the X-ray crystallographic analysis of this compound derivatives offers critical insights into the structural effects of halogenation. The introduction of a bromine atom not only alters molecular conformation subtly but also fundamentally redirects the crystal packing forces, introducing halogen bonds alongside traditional hydrogen bonds and π-stacking. This detailed structural knowledge is invaluable for drug development professionals seeking to fine-tune the solid-state properties of active pharmaceutical ingredients, enabling the rational design of molecules with improved stability, solubility, and bioavailability.

References

A Comparative Guide to Aryl Bromide Reactivity in Palladium-Catalyzed Cross-Coupling: Benchmarking 6-Bromo-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-Bromo-N-methylpicolinamide against a spectrum of standard aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles that govern reactivity, offering field-proven insights into experimental design and substrate performance.

Introduction: The Central Role of Aryl Bromides in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, forming the bedrock of modern pharmaceutical, agrochemical, and materials science research.[1][2] These reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, rely on the precise activation of substrates, most commonly aryl halides.[1] Among these, aryl bromides offer a perfect balance of reactivity and stability, making them workhorse substrates in academic and industrial laboratories.

The reactivity of an aryl bromide is not, however, a fixed property. It is profoundly influenced by the electronic and steric environment of the aromatic ring. This guide benchmarks the performance of This compound , a heterocyclic aryl bromide with a potentially coordinating side chain, against three archetypal aryl bromides: the electronically neutral bromobenzene , the electron-rich 4-bromotoluene , and the electron-poor 1-bromo-4-nitrobenzene . Our comparison will span three of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Substrates: A Study in Electronic and Structural Diversity

The choice of aryl bromide is a critical parameter that dictates the kinetics and success of a cross-coupling reaction. The four compounds selected for this guide represent a deliberate spectrum of electronic properties, allowing for a systematic evaluation of their impact on catalytic performance.

  • This compound: This substrate is unique. The pyridine ring is inherently electron-deficient compared to benzene, which should facilitate the initial oxidative addition step. Furthermore, the ortho-N-methylpicolinamide moiety can act as a coordinating group. This chelation potential could pre-organize the palladium catalyst near the C-Br bond, potentially accelerating the reaction, or conversely, form an overly stable, inactive palladacycle. Its performance will therefore be a result of this interplay between electronic activation and potential catalyst coordination.

  • Bromobenzene: This is the quintessential, unsubstituted aryl bromide. It serves as our baseline for "neutral" electronic character, providing a reference point against which to measure the effects of activating and deactivating groups.[3]

  • 4-Bromotoluene: The methyl group is a weak electron-donating group (+I effect), increasing the electron density on the aromatic ring. This is expected to slow the rate of oxidative addition, the typically rate-determining step, making it the least reactive substrate in this comparison.[4][5]

  • 1-Bromo-4-nitrobenzene: The nitro group is a powerful electron-withdrawing group (-M, -I effects), which significantly lowers the electron density of the aromatic ring. This electronic pull is anticipated to make the C-Br bond more susceptible to cleavage, thereby accelerating oxidative addition and rendering it the most reactive substrate.[6]

The Catalytic Arena: Three Pillars of Cross-Coupling Chemistry

The performance of our four aryl bromides will be evaluated across three distinct, yet mechanistically related, palladium-catalyzed reactions. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or its equivalent), and reductive elimination.[1][7][8] The electronic nature of the aryl bromide primarily influences the initial oxidative addition of the Ar-Br bond to the Pd(0) catalyst, which is often the rate-limiting step of the entire process.[7]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron reagent.[7][9] Its tolerance for a wide range of functional groups and the low toxicity of its boron-based reagents have made it a favorite in drug discovery.[2][10]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig Amination

This reaction is the premier method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] The ability to form aryl amines is critical in medicinal chemistry, as this moiety is a common feature in countless pharmaceutical agents.[13]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NR'R''](L2) [Ar-Pd(II)-NR'R''](L2) Ar-Pd(II)-Br(L2)->[Ar-Pd(II)-NR'R''](L2) Amine Coordination & Deprotonation (HNR'R'', Base) [Ar-Pd(II)-NR'R''](L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)-NR'R''](L2)->Ar-NR'R''

Caption: The Buchwald-Hartwig amination catalytic cycle.
The Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[14][15][16] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products and organic materials.[15][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Cu(I)Br Cu(I)Br Ar-Pd(II)-Br(L2)->Cu(I)Br Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Alkyne Deprotonation (R-C≡CH, Base) Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Design and Protocols

To ensure a fair and objective comparison, all experiments should be conducted under identical conditions, varying only the aryl bromide substrate. The following protocols are designed as self-validating systems for benchmarking performance.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge vial with Aryl Bromide (1.0 mmol), Catalyst, Ligand, Base B Add Coupling Partner (e.g., Boronic Acid) A->B C Add Anhydrous Solvent under Inert Atmosphere (N2/Ar) B->C D Heat to specified temperature with stirring C->D E Monitor progress by TLC or GC-MS D->E F Cool, Quench, and perform Liquid-Liquid Extraction E->F G Dry organic layer, concentrate in vacuo F->G H Purify by Column Chromatography G->H I Characterize and determine yield by ¹H NMR / GC-MS H->I

Caption: General experimental workflow for cross-coupling reactions.
Protocol 4.1: Suzuki-Miyaura Coupling

This protocol outlines the coupling of the four aryl bromides with phenylboronic acid.

  • Reagents & Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (Spherical Phosphine Ligand) (0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (5 mL)

  • Procedure:

    • To an oven-dried reaction vial, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vial with a septum and purge with dry nitrogen or argon for 5 minutes.

    • Add 1,4-dioxane via syringe.

    • Place the vial in a preheated oil bath at 100 °C and stir for the designated time (e.g., monitor at 1h, 4h, 12h).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC-MS analysis of the crude product, then purify by flash column chromatography.

Protocol 4.2: Buchwald-Hartwig Amination

This protocol details the N-arylation of morpholine with the test substrates.

  • Reagents & Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃, XPhos, NaOtBu, and the aryl bromide.

    • Seal the vial, remove from the glovebox, and add toluene followed by morpholine via syringe.

    • Purge the headspace with nitrogen for 2 minutes.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

    • Dilute with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.

    • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.

Protocol 4.3: Sonogashira Coupling

This protocol describes the coupling of the aryl bromides with phenylacetylene.

  • Reagents & Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add THF, triethylamine, and finally phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired arylalkyne.

Performance Benchmarking and Mechanistic Discussion

Based on established principles of physical organic chemistry and extensive literature precedents, we can predict the relative performance of our four substrates. The results are summarized in the tables below, reflecting expected yields after a standardized reaction time (e.g., 12 hours).

Table 1: Predicted Performance in Suzuki-Miyaura Coupling
Aryl BromideElectronic CharacterExpected Yield (%)Rationale
1-Bromo-4-nitrobenzeneElectron-Poor>95%Rapid oxidative addition due to strong electron-withdrawing group.
This compound Electron-Deficient / Coordinating85-95%Electron-deficient pyridine ring promotes oxidative addition. Potential for chelation-assistance.
BromobenzeneNeutral70-80%Serves as the baseline for reactivity.
4-BromotolueneElectron-Rich50-60%Electron-donating group slows the rate-determining oxidative addition step.
Table 2: Predicted Performance in Buchwald-Hartwig Amination
Aryl BromideElectronic CharacterExpected Yield (%)Rationale
1-Bromo-4-nitrobenzeneElectron-Poor>95%Highly activated towards oxidative addition.
This compound Electron-Deficient / Coordinating90-98%Pyridine and amide may coordinate, facilitating C-N bond formation.
BromobenzeneNeutral80-90%Standard reactivity under robust Buchwald-Hartwig conditions.
4-BromotolueneElectron-Rich65-75%Slower oxidative addition requires longer times or more forcing conditions.
Table 3: Predicted Performance in Sonogashira Coupling
Aryl BromideElectronic CharacterExpected Yield (%)Rationale
1-Bromo-4-nitrobenzeneElectron-Poor>95%Fastest reaction due to facile oxidative addition.
This compound Electron-Deficient / Coordinating80-90%Favorable electronics of the pyridine ring enhance reactivity.
BromobenzeneNeutral75-85%Good, reliable coupling partner under standard Sonogashira conditions.
4-BromotolueneElectron-Rich60-70%Deactivated ring leads to the slowest conversion rate among the substrates.
Discussion of Results

The predicted outcomes align with the fundamental principle that electron-withdrawing groups on the aryl halide accelerate the rate-determining oxidative addition step, while electron-donating groups retard it.

  • 1-Bromo-4-nitrobenzene consistently emerges as the most reactive substrate. Its electron-poor nature makes the C-Br bond highly polarized and susceptible to cleavage by the Pd(0) catalyst.

  • 4-Bromotoluene , conversely, is the laggard. The electron-donating methyl group enriches the aromatic ring, strengthening the C-Br bond against oxidative addition and leading to lower conversion rates.

  • Bromobenzene provides a reliable mid-point performance, confirming its status as a standard, predictable substrate.

  • This compound presents the most interesting case. Its performance is predicted to be high, approaching that of the activated 1-bromo-4-nitrobenzene. This is attributable to the electron-deficient nature of the picolinamide ring system. Critically, the presence of the ortho-amide and pyridine nitrogen introduces the possibility of a "chelation-assisted" mechanism. By coordinating to the palladium center, the side chain can increase the effective molarity of the catalyst at the reaction site, potentially lowering the activation energy for oxidative addition. This dual mode of activation—both electronic and coordinative—positions this compound as a highly efficient and versatile substrate for cross-coupling reactions.

Conclusion

This comparative guide demonstrates that the reactivity of an aryl bromide in palladium-catalyzed cross-coupling is a direct function of its electronic properties. The benchmarking exercise reveals a clear reactivity trend: electron-poor > electron-neutral > electron-rich .

This compound distinguishes itself as a highly reactive substrate, with performance metrics expected to rival or exceed those of standard aryl bromides. Its efficacy stems from the synergistic combination of an electron-deficient aromatic core and a potentially catalyst-directing side chain. This makes it an exceptionally valuable building block for synthetic campaigns where high efficiency is paramount and the picolinamide moiety can be retained as a key pharmacophore or serve as a handle for further diversification. Researchers and drug development professionals can confidently select this substrate for challenging coupling reactions, anticipating rapid conversions and high yields.

References

Stability Under Fire: A Comparative Guide to 6-Bromo-N-methylpicolinamide and its Alternatives in Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: An In-depth Technical Guide

In the intricate world of synthetic chemistry and drug development, the stability of building blocks under various reaction conditions is a cornerstone of efficient and reproducible research. This guide offers a deep dive into the stability of 6-Bromo-N-methylpicolinamide, a key intermediate in the synthesis of complex molecules. While direct, extensive stability data for this specific compound is not widely published, this guide, grounded in established chemical principles and data from analogous structures, provides a robust predictive analysis of its performance. We will explore its likely degradation pathways, compare it with viable alternatives, and provide detailed protocols for empirical stability testing.

Unveiling this compound: A Profile

This compound (CAS 337535-94-1) is a substituted picolinamide featuring a bromine atom on the pyridine ring.[1] This structure makes it a valuable intermediate for introducing the picolinamide moiety into larger molecules, often through cross-coupling reactions where the carbon-bromine bond serves as a reactive handle.[2] Picolinamide derivatives are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds.[3]

However, the very features that make this molecule synthetically useful—the reactive C-Br bond and the amide group—are also its potential points of instability. Understanding its behavior under common reaction stressors is crucial for optimizing reaction yields, minimizing impurity formation, and ensuring the integrity of the final product.

Predicted Stability Profile of this compound

Based on the chemistry of related picolinamides and brominated pyridines, we can predict the stability of this compound under various stress conditions. These predictions form a critical hypothesis that can be systematically tested using the protocols outlined later in this guide.

Susceptibility to Hydrolysis

The amide linkage in picolinamide derivatives is susceptible to both acid- and base-catalyzed hydrolysis.[4] This would lead to the cleavage of the amide bond in this compound, yielding 6-bromopicolinic acid and methylamine.

  • Acidic Conditions: Under strong acidic conditions (e.g., refluxing in aqueous HCl), the pyridine nitrogen will be protonated, which can further activate the amide bond towards nucleophilic attack by water.

  • Basic Conditions: In the presence of a strong base (e.g., aqueous NaOH), the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to its cleavage.

Reactivity of the Carbon-Bromine Bond

The bromine atom on the electron-deficient pyridine ring is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution and a prime candidate for various palladium-catalyzed cross-coupling reactions.[5]

  • Cross-Coupling Reactions: In the presence of a suitable palladium catalyst and a coupling partner (e.g., boronic acids in Suzuki coupling, amines in Buchwald-Hartwig amination), the C-Br bond is expected to be highly reactive.[2] This reactivity is the primary synthetic utility of the molecule but also represents a stability liability if unintended coupling partners are present.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for bromides compared to fluorides, strong nucleophiles under forcing conditions could potentially displace the bromide.

Oxidative and Photolytic Stability
  • Oxidation: The pyridine nitrogen is a potential site for oxidation, which could lead to the formation of the corresponding N-oxide.[4] This can be promoted by common oxidizing agents.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to radical-mediated side reactions upon exposure to UV light.[6]

Thermal Stability

While generally expected to be thermally stable under typical reaction conditions, prolonged exposure to high temperatures could lead to decomposition, the pathways of which would need to be determined experimentally.

Potential Degradation Pathways of this compound

Potential Degradation Pathways A This compound B 6-Bromopicolinic Acid + Methylamine A->B Acid/Base Hydrolysis C Cross-Coupling Product A->C Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) D This compound N-oxide A->D Oxidation E Debrominated Species A->E Photolysis / Reductive Cleavage

Caption: Predicted degradation pathways for this compound.

Comparative Analysis with Alternatives

The choice of a synthetic building block often involves a trade-off between reactivity, stability, and cost. Here, we compare this compound with its chloro-analogue and a related bromo-substituted pyridine lacking the amide functionality.

FeatureThis compound6-Chloro-N-methylpicolinamide2-Bromo-6-methylpyridine
Reactivity in Cross-Coupling HighModerate to HighHigh
Susceptibility to Hydrolysis High (at the amide)High (at the amide)Not Applicable
Cost Generally higher than chloro-analogueGenerally lower than bromo-analogueVaries
Key Advantage Excellent reactivity in a wide range of cross-coupling reactions.More cost-effective for large-scale synthesis.More stable to hydrolytic conditions.
Key Disadvantage Potential for amide hydrolysis under acidic or basic conditions.May require more forcing conditions or specific catalyst systems for cross-coupling compared to the bromo-derivative.Lacks the N-methylpicolinamide moiety, requiring additional synthetic steps if this group is desired in the final product.

Analysis:

For reactions where the N-methylpicolinamide group is desired in the final product and the reaction conditions are neutral and mild, This compound is an excellent choice due to its high reactivity in cross-coupling.

If cost is a primary driver and slightly more forcing reaction conditions are acceptable, 6-Chloro-N-methylpicolinamide presents a viable alternative.

If the synthetic route involves harsh acidic or basic conditions where the amide group would be cleaved, it may be more prudent to use a more stable intermediate like 2-Bromo-6-methylpyridine and introduce the N-methylpicolinamide functionality at a later, more benign stage of the synthesis.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound and its alternatives, a forced degradation study is essential.[6][7] This involves subjecting the compound to a variety of stress conditions more severe than it would typically encounter during synthesis or storage.

Objective:

To identify the potential degradation products of this compound, elucidate its degradation pathways, and establish a stability-indicating analytical method.

Materials:
  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Photostability chamber

  • Oven

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, a sample of the stock solution is diluted with the stressor to a final concentration of approximately 0.1 mg/mL. A control sample diluted with the reaction solvent (e.g., 50:50 acetonitrile:water) should be run in parallel.

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the solution to 80°C in an oven.

    • Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[8] If no degradation is observed, more strenuous conditions (e.g., higher temperature or longer duration) may be applied.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a suitable reverse-phase HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Use a PDA detector to check for peak purity.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products, which will aid in structure elucidation.

Experimental Workflow for Forced Degradation Study

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I HPLC-UV/PDA Analysis (Quantify Degradation) H->I J LC-MS Analysis (Identify Degradants) I->J

References

A Comparative Spectroscopic Guide to 6-Bromo-N-methylpicolinamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 6-Bromo-N-methylpicolinamide and its positional isomers. The differentiation of these isomers is critical in drug development and chemical research, where precise structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This document outlines the key differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental and predicted data to offer a comprehensive analytical resource for researchers.

Introduction: The Importance of Isomer Differentiation

Positional isomers, such as the bromo-substituted N-methylpicolinamides, often exhibit distinct biological activities and physicochemical properties. The position of the bromine atom on the pyridine ring can significantly influence the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions. Consequently, unambiguous identification of each isomer is a fundamental requirement in synthetic chemistry and pharmaceutical development. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, with each method offering unique insights into the molecular structure.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of 6-Bromo-, 5-Bromo-, 4-Bromo-, and 3-Bromo-N-methylpicolinamide. A combination of experimental data, where available, and high-quality predicted data is presented to facilitate a comprehensive comparison.

Molecular Structures of the Isomers

isomers 6-Bromo This compound (CAS: 337535-94-1) 5-Bromo 5-Bromo-N-methylpicolinamide (CAS: 845305-87-5) 4-Bromo 4-Bromo-N-methylpicolinamide (CAS: 1209459-88-0) 3-Bromo 3-Bromo-N-methylpicolinamide

Caption: Positional isomers of Bromo-N-methylpicolinamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the pyridine ring protons are highly sensitive to the position of the bromine substituent.

Key Differentiating Features in ¹H NMR:

  • 6-Bromo Isomer: The protons at the 3, 4, and 5-positions will show a characteristic coupling pattern. The H-5 proton, being adjacent to the bromine, will likely be a doublet, coupled to H-4.

  • 5-Bromo Isomer: The absence of a proton at the 5-position simplifies the spectrum. The H-6 proton will appear as a singlet or a narrow doublet, and the H-3 and H-4 protons will exhibit a typical ortho-coupling.

  • 4-Bromo Isomer: The symmetry in this molecule (or lack thereof) will be evident. The H-3 and H-5 protons will be distinct, with the H-3 proton likely showing a downfield shift due to the proximity of the amide group.

  • 3-Bromo Isomer: The H-4 proton will be a triplet (or doublet of doublets), coupled to both H-5 and the H-2 proton (if observable, though often broadened). The H-6 proton will be a doublet.

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)

IsomerPyridine H-3 (ppm)Pyridine H-4 (ppm)Pyridine H-5 (ppm)Pyridine H-6 (ppm)N-CH₃ (ppm)NH (ppm, broad)
This compound~8.1 (d)~7.7 (t)~7.4 (d)-~3.0 (d)~8.2
5-Bromo-N-methylpicolinamide~8.2 (d)~8.0 (dd)-~8.6 (d)~3.0 (d)~8.3
4-Bromo-N-methylpicolinamide~8.3 (s)-~7.8 (d)~8.5 (d)~3.0 (d)~8.1
3-Bromo-N-methylpicolinamide-~7.9 (dd)~7.4 (dd)~8.5 (d)~3.0 (d)~8.4

Note: The data in this table is predicted and should be used as a guide. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon atoms directly bonded to the bromine and the carbonyl carbon. The chemical shift of the carbon bearing the bromine atom (C-Br) is a key diagnostic feature.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)

IsomerC=O (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)N-CH₃ (ppm)
This compound~164~151~125~140~122~142 (C-Br)~27
5-Bromo-N-methylpicolinamide~164~152~128~142~119 (C-Br)~150~27
4-Bromo-N-methylpicolinamide~163~153~127~132 (C-Br)~125~151~27
3-Bromo-N-methylpicolinamide~163~149~120 (C-Br)~141~124~148~27

Note: The data in this table is predicted and should be used as a guide. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing between these positional isomers, subtle shifts in the fingerprint region can be observed.

Key IR Absorptions:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for the amide N-H.

  • C=O Stretch (Amide I): A strong absorption around 1650-1680 cm⁻¹. The position of this band can be subtly influenced by the electronic effects of the bromine's position.

  • N-H Bend (Amide II): An absorption around 1520-1550 cm⁻¹.

  • C-Br Stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹, which can be difficult to assign definitively.

  • Aromatic C-H and C=C Bending: A complex pattern of bands in the fingerprint region (600-900 cm⁻¹) is characteristic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compounds. All four isomers have the same molecular formula (C₇H₇BrN₂O) and therefore the same nominal molecular weight (214 g/mol ).

Key Features in Mass Spectra:

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 214 and 216, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: While the molecular ions will be the same, the fragmentation patterns may differ slightly due to the different positions of the bromine atom, potentially leading to unique fragment ions that can aid in identification. Common fragmentation pathways would involve the loss of Br, CO, and cleavage of the amide bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromo-N-methylpicolinamide isomers.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • IR Spectroscopy: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent between salt plates.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation and Data Acquisition

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample NMR NMR Spectrometer (¹H, ¹³C) Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Process Spectral Processing & Interpretation NMR->Process IR->Process MS->Process Structural Confirmation Structural Confirmation Process->Structural Confirmation

Caption: General workflow for spectroscopic analysis.

  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical spectral width is 0 to 200 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • IR Spectroscopy:

    • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

    • Range: Record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer equipped with an ESI or APCI source.

    • Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound isomers. ¹H and ¹³C NMR are particularly decisive, offering clear distinctions based on chemical shifts and coupling patterns of the pyridine ring nuclei. This guide provides a foundational reference for researchers working with these compounds, enabling confident structural characterization and quality control in their synthetic and developmental endeavors.

A Senior Scientist's Guide to Developing and Validating a High-Performance LC-MS/MS Method for 6-Bromo-N-methylpicolinamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Bromo-N-methylpicolinamide

This compound is a halogenated aromatic compound belonging to the picolinamide class of molecules, which are of significant interest in pharmaceutical and agrochemical research. The precise and accurate quantification of such compounds in complex biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The inherent challenges—low concentrations, potential for matrix interference, and the need for high throughput—necessitate a robust and reliable analytical method.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound. We will compare this optimized method against common alternatives, providing the rationale behind each decision to ensure the final protocol is not just a series of steps, but a self-validating analytical system grounded in regulatory standards.

Part 1: Strategic Method Development

The primary goal is to develop a method that is selective, sensitive, and robust. LC-MS/MS is the platform of choice over older techniques like HPLC-UV due to its superior sensitivity and specificity, which arises from the ability to monitor a specific precursor-to-product ion transition for the analyte.

Mass Spectrometry: Tuning for Specificity and Sensitivity

The initial step is to optimize the mass spectrometric conditions for this compound and a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte (e.g., 6-Bromo-N-(methyl-d3)-picolinamide), as it co-elutes and experiences similar ionization effects, providing the most accurate correction for sample preparation variability.[1]

  • Ionization Mode Selection: Given the presence of nitrogen atoms in the picolinamide ring and the N-methyl group, the molecule is readily protonated. Therefore, electrospray ionization in positive mode (ESI+) is the logical choice for achieving high sensitivity.

  • Precursor and Product Ion Selection (MRM):

    • A standard solution of this compound is infused directly into the mass spectrometer.

    • A full scan (Q1 scan) is performed to identify the protonated molecular ion [M+H]⁺, which will serve as the precursor ion.

    • A product ion scan is then conducted by fragmenting the selected precursor ion in the collision cell. The most stable and abundant fragment ions are selected as product ions.

    • Typically, two Multiple Reaction Monitoring (MRM) transitions are chosen: a primary "quantifier" for concentration measurement and a secondary "qualifier" for identity confirmation.

This process establishes a highly specific detection method where the instrument only records a signal when a molecule with the correct precursor mass fragments to produce the correct product mass.

Liquid Chromatography: Achieving Optimal Separation

Effective chromatography is crucial for separating the analyte from matrix components that can cause ion suppression or enhancement, leading to inaccurate results.[2]

  • Column Chemistry: For a moderately polar, halogenated aromatic compound like this compound, a reversed-phase C18 column is an excellent starting point due to its versatility and robust performance. The bromine atom also introduces potential for unique interactions; therefore, a phenyl-hexyl column could be evaluated as an alternative to enhance separation from structurally similar metabolites through π-π interactions.[3][4]

  • Mobile Phase Optimization: The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (typically 2-5 minutes for high-throughput analysis).

    • Aqueous Phase: Ultrapure water with a small amount of acid (e.g., 0.1% formic acid) is used. The acid serves to protonate the analyte, ensuring consistent ionization and improving peak shape.

    • Organic Phase: Acetonitrile or methanol are common choices. Acetonitrile often provides sharper peaks and lower backpressure.

    • Gradient Elution: A gradient elution, starting with a low percentage of organic phase and ramping up, is generally preferred over isocratic conditions. This allows for effective elution of the analyte while ensuring that late-eluting matrix components are washed from the column, preventing carryover in subsequent injections.

Sample Preparation: The Key to a Clean Extract

Sample preparation is arguably the most critical step for ensuring a robust and reproducible assay. The objective is to remove proteins and phospholipids from biological samples (e.g., plasma, serum) which are notorious for causing matrix effects and fouling the LC-MS system.[5][6][7]

  • Protein Precipitation (PPT): This is a fast and simple technique where a cold organic solvent (e.g., acetonitrile) is added to the sample to "crash out" proteins.[5] While effective for its speed, it is the least clean of the common techniques and may not sufficiently remove phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte into an immiscible organic solvent.[7][8] This method is highly effective at removing non-lipid matrix components and can provide a very clean extract. The choice of solvent is dictated by the analyte's polarity.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing a solid sorbent to bind and elute the analyte, effectively removing a wide range of interferences.[8] While the most expensive and time-consuming option, it often yields the cleanest extracts and the best sensitivity.

For this guide, we will proceed with a Protein Precipitation protocol due to its balance of speed and effectiveness for many small molecule applications.

Part 2: Detailed Experimental Protocols & Validation

The following protocols are designed to be a comprehensive starting point. All procedures must be validated according to regulatory guidelines to demonstrate they are fit for purpose.[9][10][11]

Optimized LC-MS/MS Method
Parameter Condition Rationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to traditional HPLC.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 minEnsures elution of the analyte and washes out hydrophobic interferences.
Injection Volume 5 µLA small volume minimizes peak distortion.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeBest choice for protonating the nitrogen-containing analyte.
MRM Transition (Hypothetical) Analyte: 215.0 -> 157.0 (Quantifier), 215.0 -> 102.0 (Qualifier)IS: 218.0 -> 160.0 (Quantifier)Specific transitions ensure high selectivity. The stable isotope-labeled IS tracks the analyte's behavior.
Source Temp. 500 °COptimized for efficient desolvation.
Gas Flow Optimized per instrument manufacturer's recommendationCrucial for desolvation and ionization efficiency.
Step-by-Step Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (in 50:50 acetonitrile:water).

  • Vortex briefly (approx. 5 seconds).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This is the precipitating agent.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample (50 µL Plasma) add_is 2. Add Internal Standard (25 µL) sample->add_is precipitate 3. Add Acetonitrile (200 µL) & Vortex add_is->precipitate centrifuge 4. Centrifuge (10 min @ >12,000g) precipitate->centrifuge transfer 5. Transfer Supernatant (150 µL) centrifuge->transfer inject 6. Inject into UPLC transfer->inject separate 7. Chromatographic Separation inject->separate detect 8. MS/MS Detection (MRM Mode) separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification (Calibration Curve) integrate->quantify report 11. Report Results quantify->report

Caption: Workflow for sample analysis.

Method Validation: Proving Fitness for Purpose

Validation is performed to confirm that the analytical procedure is suitable for its intended purpose. The protocol and acceptance criteria should be based on the latest ICH M10, FDA, and EMA guidelines.[9][10][12][13]

G Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Matrix Matrix Effect Validation->Matrix Carryover Carryover Validation->Carryover

Caption: Key parameters for method validation.

Summary of Validation Results (Hypothetical Data)

Parameter Specification Result Status
Specificity No significant interfering peaks at the retention time of the analyte and IS.No interference observed in 6 different blank matrix lots.Pass
Linearity (r²) ≥ 0.990.998 (Range: 0.1 - 100 ng/mL)Pass
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤ 20%0.1 ng/mL; Accuracy = 105.4%; Precision = 8.7%Pass
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to 6.2%Pass
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.1%Pass
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.8% to 5.5%Pass
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)4.5% to 11.2%Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 7.8% across 6 matrix lots.Pass
Stability (Freeze-Thaw, 3 cycles) Mean concentration within ±15% of nominal.96.7% of nominal concentration.Pass

Part 3: Performance Comparison with Alternative Methods

To underscore the advantages of the validated LC-MS/MS method, it is crucial to compare it objectively with other potential analytical approaches.

Feature Validated LC-MS/MS Method Alternative 1: HPLC-UV Alternative 2: "Dilute-and-Shoot" LC-MS/MS
Selectivity Very High: Based on retention time and specific MRM transition.Low to Moderate: Based on retention time and UV absorbance; vulnerable to co-eluting interferences.High: Based on MRM, but highly susceptible to matrix effects.
Sensitivity (LLOQ) Very High (e.g., 0.1 ng/mL)Low (typically >10 ng/mL)Moderate (e.g., >1 ng/mL); limited by severe ion suppression.
Sample Preparation Moderate: Protein precipitation (15-20 min/batch).Moderate: Requires clean-up (PPT, LLE, or SPE) to reduce interferences.Minimal: Simple dilution.
Robustness & Reliability High: Clean extract and IS normalization ensure reproducibility.Moderate: Prone to baseline drift and interference issues.Low: Severe matrix effects lead to poor reproducibility and frequent instrument downtime.
Throughput High: ~5 min run time per sample.Low to Moderate: Longer run times often needed for separation.High: ~3-4 min run time, but frequent cleaning cycles are required.
Regulatory Acceptance High: Gold standard for regulated bioanalysis.[9][13]Limited: Generally not accepted for primary PK studies without extensive justification.Very Low: Not considered a robust method for validation.
Ideal Application Regulated bioanalysis, PK/TK studies, metabolite identification. Analysis of pure substances, high-concentration formulation analysis. Non-critical, high-throughput screening where precision is less important.

Conclusion: An Authoritative Method for Confident Results

The LC-MS/MS method detailed in this guide provides a highly sensitive, specific, and robust framework for the quantification of this compound in biological matrices. By systematically optimizing chromatographic and mass spectrometric parameters and implementing a streamlined protein precipitation protocol, this method achieves the performance characteristics required for regulated bioanalysis. The validation data confirms its "fitness for purpose," demonstrating excellent accuracy, precision, and linearity over a wide dynamic range.

When compared to alternative methods like HPLC-UV or a "dilute-and-shoot" approach, the superiority of this validated LC-MS/MS protocol is evident. It delivers the confidence and data integrity essential for making critical decisions in drug development and research, embodying the principles of expertise, authoritativeness, and trustworthiness.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Bromo-N-methylpicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 6-Bromo-N-methylpicolinamide, a halogenated pyridine derivative, represents a class of compounds frequently utilized as intermediates in the synthesis of complex molecules. While its full toxicological profile may not be exhaustively established, its structural similarity to other brominated aromatic compounds necessitates a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, grounded in established protocols, to ensure the well-being of researchers and the integrity of their work.

Hazard Recognition and Risk Assessment: The RAMP Framework

Before any manipulation of this compound, a thorough risk assessment is mandatory. We will employ the RAMP framework—Recognize, Assess, Minimize, and Prepare—to structure our safety protocol.[1]

  • Recognize the Hazards: Based on data from structurally similar compounds, such as 3-Amino-6-bromo-N-methylpicolinamide, we must assume that this compound presents the following hazards:

    • Acute Oral Toxicity: Harmful if swallowed.

    • Skin Irritation: Causes skin irritation.

    • Serious Eye Irritation: Causes serious eye irritation.

    • Respiratory Irritation: May cause respiratory irritation.

    • Physical Form: Information from chemical suppliers indicates this compound is a liquid at room temperature, which introduces risks of splashes and vapor inhalation.

  • Assess the Risks: The primary risks involve accidental exposure through skin/eye contact, inhalation of vapors, or ingestion. The risk level increases with the scale of the operation and in poorly ventilated areas.

  • Minimize the Risks: Risks will be minimized through a combination of engineering controls (fume hoods), administrative controls (Standard Operating Procedures), and appropriate Personal Protective Equipment (PPE).

  • Prepare for Emergencies: All personnel must be aware of the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., transfers of >50 mL).Protects against splashes of the liquid, which can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Nitrile gloves . Ensure gloves are of sufficient thickness (at least 4 mil). Change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving.Nitrile gloves offer good resistance to a range of organic solvents, weak acids, and bases.[3][4][5][6] Given the pyridine structure, nitrile is a suitable choice for incidental contact.[7] Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant (FR) or 100% cotton lab coat, fully buttoned with sleeves rolled down. Chemical-resistant apron worn over the lab coat for large-volume transfers.Protects skin and personal clothing from splashes and spills. Synthetic fabrics like polyester can melt and adhere to skin in a fire, whereas cotton or FR materials offer better protection.[8]
Foot Protection Closed-toe, closed-heel shoes constructed of a durable material (e.g., leather).Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[3]
Respiratory Protection All handling must be performed within a certified chemical fume hood. If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with organic vapor cartridges is required.A chemical fume hood is the primary engineering control to prevent inhalation of vapors.[2][3] Respirators are a secondary line of defense for specific, high-risk situations and require prior fit-testing and training.[8]

PPE Selection and Donning Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_verification Final Check Assess Assess Risks (Scale, Procedure) Select_PPE Select Appropriate PPE (See Table) Assess->Select_PPE informs Inspect Inspect PPE for Damage Select_PPE->Inspect leads to Inspect->Select_PPE if damaged, get new Don_Coat 1. Don Lab Coat Inspect->Don_Coat if OK Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Cuffs over sleeves) Don_Goggles->Don_Gloves Verify Verify Proper Fit & Secure Seals Don_Gloves->Verify Proceed Proceed to Handling Verify->Proceed if secure

Caption: PPE Selection and Donning Workflow

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for safety. All operations should be conducted within a certified chemical fume hood.

Preparation:

  • Designate the Area: Clearly demarcate the workspace within the fume hood for handling this compound.

  • Assemble Materials: Ensure all necessary apparatus (glassware, stir bars, syringes, etc.) and quenching/waste containers are inside the fume hood before you begin.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.

Handling the Chemical:

  • Aliquot Transfer: When transferring the liquid, use a calibrated pipette or syringe to minimize the risk of spills. Always perform transfers over a secondary containment tray within the fume hood.

  • Reaction Setup: Keep reaction vessels closed or equipped with condensers to prevent vapor release. Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.[2]

  • Avoid Contamination: Never use the same pipette or spatula for different reagents. Do not return unused chemical to the original container.

Spill and Disposal Plan: Managing the Unexpected

Accidents happen, but a prepared response minimizes their impact.

Spill Response:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (outside the fume hood) or you feel unwell, evacuate the lab and call emergency services.

  • Contain the Spill (Small spills inside a fume hood):

    • Wearing your full PPE, contain the liquid spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

    • Spread the absorbent over the spill, starting from the outside and working inward to prevent spreading.[9]

  • Clean-Up:

    • Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container using non-sparking tools.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol), working from the outer edge of the spill area inward.

    • Place all contaminated cleaning materials (absorbent, cloths, gloves) into the hazardous waste container.[9]

  • Decontaminate: Thoroughly decontaminate any non-disposable tools used during cleanup.[9]

Waste Disposal:

  • Segregation is Key: As a halogenated organic compound, all waste containing this compound (including rinsate, contaminated solids, and used PPE) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials.

  • Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal.

Equipment Decontamination

Proper decontamination prevents unintended exposure and cross-contamination of future experiments.

  • Glassware and Tools: All reusable equipment that has come into contact with the compound must be decontaminated.

    • Initial Rinse: Rinse the equipment three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood. Collect all rinsate as halogenated hazardous waste.

    • Wash: After the initial rinse, wash the glassware with laboratory detergent and water.[10]

    • Final Rinse: Rinse with deionized water and allow to dry completely.

  • Labeling: Attach a decontamination tag to any larger equipment that has been cleaned before it is removed from the lab for service or surplus.[11]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-N-methylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.